Product packaging for Aloenin B(Cat. No.:CAS No. 106533-41-9)

Aloenin B

Cat. No.: B14133693
CAS No.: 106533-41-9
M. Wt: 718.7 g/mol
InChI Key: IZBGWXJOIXZDBF-WLFSTHIVSA-N
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Description

Aloenin B has been reported in Aloe ferox, Aloe africana, and Aloe vera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38O17 B14133693 Aloenin B CAS No. 106533-41-9

Properties

CAS No.

106533-41-9

Molecular Formula

C34H38O17

Molecular Weight

718.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(4-methoxy-6-oxopyran-2-yl)-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H38O17/c1-15-9-19(46-33-31(44)29(42)27(40)22(13-35)49-33)11-21(26(15)20-10-18(45-2)12-25(39)47-20)48-34-32(30(43)28(41)23(14-36)50-34)51-24(38)8-5-16-3-6-17(37)7-4-16/h3-12,22-23,27-37,40-44H,13-14H2,1-2H3/b8-5+/t22-,23-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1

InChI Key

IZBGWXJOIXZDBF-WLFSTHIVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of Aloenin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fundamental chemical properties of Aloenin B, an organic compound isolated from certain species of the Aloe plant. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a natural compound found in the leaves and roots of plants such as Aloe hijazensis.[1] Its core chemical and physical characteristics are summarized in the table below, providing a foundational dataset for researchers.

PropertyDataReference
Molecular Formula C₃₄H₃₈O₁₇[1]
Molecular Weight 718.66 g/mol [1][2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Storage Conditions Desiccate at -20°C[2]

Spectral Data

Limited specific spectral data for this compound is available in the public domain. However, mass spectral (MS) and ultraviolet (UV) data have been reported for compounds identified in Aloe perryi Baker resin and A. vera gel extracts, which include a compound designated as this compound.[3] Further detailed spectral analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be necessary for complete structural elucidation and characterization.

Experimental Protocols: Isolation and Purification

While a specific protocol for the isolation of this compound was not detailed in the reviewed literature, a relevant methodology for the separation of similar compounds from Aloe species has been described. High-speed counter-current chromatography (HSCCC) has been successfully employed for the isolation and purification of aloenin derivatives, such as aloenin-2′-p-coumaroyl ester, from Aloe barbadensis Mill.[4] This technique offers a robust method for separating individual chemical constituents from crude plant extracts.

Below is a generalized workflow for the isolation and purification of compounds from Aloe extract using HSCCC, based on the described methodology.

experimental_workflow start Crude Acetone Extract of Aloe barbadensis Mill hsccc High-Speed Counter-Current Chromatography (HSCCC) start->hsccc Inject 161.7 mg solvent Two-Phase Solvent System: Hexane-Ethyl Acetate-Acetone-Water (0.2:5:1.5:5, v/v/v/v) hsccc->solvent separation Separation of Constituents hsccc->separation Mobile Phase: Lower Phase (Head-to-Tail Elution) hplc Purity Analysis by HPLC separation->hplc Collect Fractions end Isolated Compounds: Aloin, Isoaloeresin D, Aloenin-2'-p-coumaroyl ester hplc->end Purities: 95.6% - 99.2%

Figure 1: Generalized workflow for the isolation of compounds from Aloe extract.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of specific research detailing the signaling pathways directly modulated by this compound. The majority of available studies focus on the biological activities of the more extensively researched Aloe compounds, Aloin and Aloesin. These compounds have been shown to influence various signaling cascades, including the MAPK/Rho and Smad pathways in wound healing, and pathways related to apoptosis and cell cycle regulation in cancer models.[5][6][7][8][9][10]

Given the structural similarities between compounds found in Aloe, it is plausible that this compound may exhibit biological activities; however, dedicated studies are required to elucidate its specific mechanisms of action and its effects on cellular signaling. The diagram below illustrates a logical relationship for future research directions based on the current knowledge of related compounds.

logical_relationship cluster_known Known Information cluster_unknown Research Gap cluster_future Future Research aloin Aloin / Aloesin mapk_smad MAPK/Rho & Smad Signaling Pathways (Wound Healing) aloin->mapk_smad Modulates apoptosis Apoptosis & Cell Cycle Signaling Pathways (Anticancer) aloin->apoptosis Modulates aloenin_b This compound biological_activity Investigate Biological Activity of this compound aloenin_b->biological_activity Hypothesized Interaction signaling_pathways Identify Modulated Signaling Pathways biological_activity->signaling_pathways Leads to

Figure 2: Logical relationship for future research on this compound.

Conclusion

This compound is a distinct chemical entity within the diverse phytochemical landscape of the Aloe genus. While its basic chemical formula and some physical properties have been identified, a significant gap in knowledge exists regarding its detailed spectral characteristics and its biological functions, particularly its interaction with cellular signaling pathways. The experimental methodologies used for related compounds provide a clear path for future research to isolate and characterize this compound more thoroughly. Such studies are essential to unlock its potential for applications in pharmacology and drug development.

References

Aloenin B: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B, a diglucosylated 6-phenyl-2-pyrone, is a naturally occurring phenolic compound found within the genus Aloe. This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies for this compound. This document details the seminal discovery and outlines the key natural plant sources identified to date. Furthermore, it presents established experimental protocols for the quantification of related compounds, which can be adapted for this compound, and discusses the current knowledge regarding its biological activity and associated signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Discovery of this compound

This compound was first isolated and characterized in 1986 by Speranza and his colleagues.[1] Their research, published in the Journal of Natural Products, identified this novel compound from a commercial sample of Kenya Aloe. The structure of this compound was elucidated as a diglucosylated 6-phenyl-2-pyrone.

Chemical Structure

The chemical structure of this compound is characterized by a 6-phenyl-α-pyrone backbone with two glucose moieties attached. Its molecular formula is C34H38O17.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC34H38O17MedchemExpress
CAS Number106533-41-9MedchemExpress
IUPAC Name2-​[(2R,3R,4R,5S,6R)-​3,​4,​5-​trihydroxy-​6-​(hydroxymethyl)oxan-​2-​yl]oxy-​6-​[(E)-​2-​(4-​hydroxyphenyl)ethenyl]-​4-​[(2S,3R,4S,5S,6R)-​3,​4,​5-​trihydroxy-​6-​(hydroxymethyl)oxan-​2-​yl]oxy-pyran-​5-​onePubChem

Natural Sources of this compound

This compound has been identified in several species of the Aloe genus. The primary sources reported in the literature are detailed below.

Table 2: Natural Sources of this compound

Plant SpeciesPart of PlantReference
Kenya Aloe (species not specified)Commercial sample[1]
Aloe hijazensisLeaves and rootsMedchemExpress
Aloe species (unspecified)Not specified[2]

Currently, there is a lack of publicly available quantitative data on the concentration of this compound in these natural sources. The development and application of validated analytical methods are required to determine the yield and purity of this compound from various Aloe species.

Experimental Protocols: Quantification of Aloenins

High-Performance Liquid Chromatography (HPLC) for Aloin A and B

A validated single-laboratory HPLC method for the detection and quantification of aloin A and aloin B in Aloe vera raw materials and finished products provides a strong starting point.[3][4]

Table 3: HPLC Method Parameters for Aloin A and B Quantification

ParameterSpecification
Instrumentation HPLC with UV detector
Column Fused core C18, 18 min run time
Mobile Phase Isocratic elution
Calibration Single analyte (aloin A) calibration curve
Linear Range 0.3-50 µg/mL
LOD 0.092 µg/mL (Aloin A), 0.087 µg/mL (Aloin B)
LOQ 0.23 µg/mL (Aloin A), 0.21 µg/mL (Aloin B)

A multi-laboratory validated HPLC method further establishes the robustness of this approach for aloin quantification.[5][6]

Table 4: Multi-laboratory Validated HPLC Method Parameters

ParameterSpecification
Detection UV at 380 nm (aloins), 430 nm (aloe-emodin)
Extraction Stepwise liquid-liquid extraction (water-ethyl acetate-methanol)
Quantitation Level 20 parts per billion (ppb)
Mobile Phase A 0.1% acetic acid in water
Mobile Phase B 0.1% acetic acid in acetonitrile
Gradient 20% B to 35% B (0-13 min), 35% B to 100% B (13-30 min), 100% B to 20% B (30-40 min)
Flow Rate 1 mL/min
Injection Volume 100 µL
Linearity 10 to 500 ppb (r > 0.999)
Sample Preparation for HPLC Analysis

A general workflow for the preparation of Aloe samples for HPLC analysis is outlined below.

Sample Preparation for HPLC cluster_solid Solid Samples (e.g., Dried Leaves) cluster_liquid Liquid Samples (e.g., Latex, Gel) Solid_Sample Solid Aloe Sample Grinding Grind to Powder Solid_Sample->Grinding Extraction Sonication with Acidified Solvent Grinding->Extraction Filtration Filtration Extraction->Filtration Liquid_Sample Liquid Aloe Sample Dilution Dilution (if necessary) Liquid_Sample->Dilution Dilution->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis

Sample preparation workflow for HPLC analysis.

Signaling Pathways and Biological Activity

The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. However, research into the broader class of 6-phenyl-2-pyrone compounds, to which this compound belongs, may offer insights into its potential biological activities. It is important to note that this is speculative and requires experimental validation for this compound itself.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of other 6-pyrone derivatives, potential, yet unproven, signaling pathway interactions for this compound could include:

Hypothetical Signaling Pathway Involvement Aloenin_B This compound (6-phenyl-2-pyrone) Cell Target Cell Aloenin_B->Cell Interacts with Pathway_1 Nrf2/ARE Pathway Cell->Pathway_1 May modulate Pathway_2 MAPK Pathway Cell->Pathway_2 May modulate Biological_Effect_1 Antioxidant Response Pathway_1->Biological_Effect_1 Leads to Biological_Effect_2 Anti-inflammatory Response Pathway_2->Biological_Effect_2 Leads to

Hypothetical signaling pathway interactions of this compound.

Future Directions

The study of this compound presents several opportunities for future research:

  • Quantitative Analysis: Development and validation of a specific HPLC or UPLC-MS method for the accurate quantification of this compound in various Aloe species and their extracts.

  • Isolation Protocol Optimization: Refinement and optimization of the original isolation protocol to improve yield and purity for research and potential commercial applications.

  • Pharmacological Screening: Comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Conclusion

This compound is a distinct diglucosylated 6-phenyl-2-pyrone first identified in a Kenyan Aloe species. While its discovery dates back to 1986, there remains a significant opportunity for further research into its natural abundance, optimized isolation, and biological activities. The analytical methodologies established for related aloins provide a solid foundation for future quantitative studies of this compound. Elucidating its pharmacological profile and mechanism of action will be crucial in determining its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the further exploration of this intriguing natural product.

References

Preliminary Biological Screening of Aloenin B: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B, a glycosylated pyran-2-one found in various Aloe species, remains a molecule of interest with largely unexplored therapeutic potential. Despite the extensive research into the pharmacological activities of other Aloe constituents, scientific literature detailing the specific biological activities of this compound is sparse. This technical guide consolidates the currently available information on this compound and its closely related analogue, Aloenin. Due to the limited data on this compound, this document also provides an overview of the well-documented biological activities of other major Aloe compounds, namely Aloin and Aloesin, to offer a broader context for the potential pharmacological profile of related molecules. This guide aims to highlight the existing knowledge gaps and underscore the need for further investigation into the therapeutic promise of this compound.

Introduction to this compound

This compound is a natural compound that has been isolated from several species of the Aloe genus, including Aloe vera, Aloe hijazensis, and Aloe secundiflora. It is classified as a glycosylated pyran-2-one. While its presence has been confirmed in various Aloe species, comprehensive studies on its biological effects are notably limited.

One of the few documented biological activities of this compound is its inhibitory effect on gastric juice secretion in rats, suggesting a potential role in gastrointestinal modulation. However, detailed investigations into its anti-inflammatory, antioxidant, and anticancer properties, which are characteristic of many other Aloe compounds, are not yet available in the public domain.

Biological Activities of Related Aloe Compounds

Given the scarcity of data on this compound, this section details the biological activities of the closely related compound Aloenin, as well as the more extensively studied Aloe constituents, Aloin and Aloesin. This information may provide insights into the potential, yet uninvestigated, properties of this compound.

Aloenin (Aloenin A)

Recent studies have suggested the potential for Aloenin to be involved in several biological activities. One notable finding is its in vitro inhibitory action against pancreatic lipase, where it acts in a competitive manner. This suggests that Aloenin may contribute to the anti-hyperlipidemic effects observed with Aloe vera extracts.

Anti-Inflammatory Activity

While no specific data exists for this compound, other Aloe compounds have demonstrated significant anti-inflammatory effects.

Table 1: Summary of Anti-Inflammatory Activity of Selected Aloe Compounds

CompoundModel SystemKey Findings
Aloin Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesInhibited the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO).
Aloesin Dextran sulfate sodium (DSS)-induced colitis in ratsDecreased plasma leukotriene B4 (LTB4) and tumor necrosis factor-alpha (TNF-α) concentrations. Reduced colonic myeloperoxidase (MPO) activity.

This protocol is based on studies investigating the anti-inflammatory effects of Aloin.

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of Aloin for 2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of Aloin on cytokine production is calculated by comparing the cytokine levels in Aloin-treated, LPS-stimulated cells to those in cells stimulated with LPS alone.

The anti-inflammatory effects of Aloin are, in part, mediated through the inhibition of key signaling pathways involved in the inflammatory response.

Aloin_Anti_Inflammatory_Pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inhibits MAPK MAPK Activation TLR4->MAPK Inhibits Aloin Aloin Aloin->TLR4 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines

Caption: Proposed inhibitory mechanism of Aloin on LPS-induced inflammatory pathways.

Antioxidant Activity

The antioxidant properties of Aloe extracts are well-established, though specific data for this compound is lacking.

Table 2: Summary of Antioxidant Activity of Selected Aloe Compounds

CompoundAssayIC50 Value
Aloin A/B DPPH Radical Scavenging Assay0.15 ± 0.02 mM
Aloesin DPPH Radical Scavenging AssayData not consistently reported in IC50 values

This is a common method for evaluating the antioxidant capacity of natural compounds.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound (e.g., Aloin) are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Antioxidant_Screening_Workflow start Start: Compound (e.g., this compound) assay DPPH Radical Scavenging Assay start->assay measurement Spectrophotometric Measurement (517 nm) assay->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End: Determine Antioxidant Capacity calculation->end

Caption: A generalized workflow for assessing in vitro antioxidant activity.

Anticancer Activity

Several compounds from Aloe have been investigated for their potential as anticancer agents.

Table 3: Summary of Anticancer Activity of Selected Aloe Compounds

CompoundCell LineKey Findings
Aloin Various cancer cell linesInduces apoptosis and inhibits tumor angiogenesis and growth.
Aloesin Ovarian cancer (SKOV3 cells)Suppresses cell growth and metastasis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., SKOV3) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Aloesin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

Aloesin has been shown to exert its anticancer effects through the modulation of specific signaling pathways.

Aloesin_Anticancer_Pathway cluster_pathway MAPK Signaling Pathway cluster_effects Cellular Effects Aloesin Aloesin MAPK MAPK Phosphorylation Aloesin->MAPK Inhibition Growth Cell Growth Suppression MAPK->Growth Metastasis Metastasis Inhibition MAPK->Metastasis

Caption: Aloesin's inhibition of the MAPK signaling pathway in cancer cells.

Conclusion and Future Perspectives

The preliminary biological screening of this compound is an area ripe for investigation. While its presence in several Aloe species is documented, its pharmacological profile remains largely uncharacterized. The limited evidence of its effect on gastric secretion suggests potential therapeutic applications, but further research is imperative.

The well-documented anti-inflammatory, antioxidant, and anticancer properties of other Aloe constituents like Aloin and Aloesin provide a strong rationale for conducting comprehensive in vitro and in vivo studies on this compound. Future research should focus on:

  • Systematic Screening: Evaluating the anti-inflammatory, antioxidant, and anticancer activities of purified this compound using established in vitro assays.

  • Mechanism of Action: Elucidating the molecular mechanisms and signaling pathways through which this compound may exert its biological effects.

  • In Vivo Studies: Conducting animal studies to assess the efficacy and safety of this compound in relevant disease models.

A thorough investigation of this compound could unveil a novel therapeutic agent from a well-known medicinal plant, offering new avenues for drug development.

Aloenin B vs. Aloin B: A Comprehensive Chemical and Structural Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is paramount for targeted therapeutic development. This in-depth technical guide elucidates the core chemical and structural distinctions between Aloenin B and Aloin B, two bioactive compounds found in Aloe species.

This guide provides a detailed comparison of their chemical structures, physicochemical properties, and known biological activities, supported by experimental methodologies and pathway diagrams to facilitate a deeper understanding of these molecules.

Core Structural and Chemical Differences

This compound and Aloin B, while both originating from Aloe plants, belong to different chemical classes and possess distinct structural scaffolds. This fundamental difference dictates their physicochemical properties and biological activities.

Aloin B , also known as isobarbaloin, is an anthrone C-glycoside.[1][2] It is a diastereomer of Aloin A, and together they are major constituents of aloe latex.[2] The core of Aloin B is a tricyclic aromatic anthrone system, to which a β-D-glucopyranose sugar moiety is attached via a carbon-carbon bond at the C-10 position.[3] Specifically, Aloin B is the (10R) diastereoisomer.[3]

This compound , on the other hand, is a more complex molecule isolated from the leaves and roots of Aloe hijazensis.[4][5] It is not an anthrone but rather a chromone derivative linked to two sugar moieties and a coumaroyl group. Its structure is significantly larger and more complex than that of Aloin B.

The key chemical and structural differences are summarized below:

  • Core Skeleton: Aloin B has an anthrone backbone, while this compound is based on a chromone scaffold.

  • Glycosylation: Aloin B is a C-glycoside with one glucose unit. The glycosylation pattern of this compound is more complex, involving two sugar units.

  • Substituents: this compound possesses a coumaroyl group, which is absent in Aloin B.

  • Molecular Formula and Weight: These fundamental differences are reflected in their molecular formulas and weights, with this compound being a much larger molecule.

Comparative Physicochemical Properties

The structural disparities between this compound and Aloin B give rise to different physicochemical characteristics. The following table summarizes their key properties.

PropertyAloin BThis compound
Molecular Formula C21H22O9[3]C34H38O17[5]
Molecular Weight 418.4 g/mol [3]718.66 g/mol [5]
CAS Number 28371-16-6[3]106533-41-9[5]
IUPAC Name (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one[3]Not readily available
Solubility Moderately soluble in water, more soluble in DMSO and ethanol.Information not readily available, but likely soluble in polar organic solvents like methanol and DMSO.
Appearance Yellowish crystalline powder.Information not readily available.

Spectroscopic and Chromatographic Characterization

The distinct structures of this compound and Aloin B result in unique spectroscopic and chromatographic profiles, which are crucial for their identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of aloins. Aloin A and Aloin B can be baseline separated using a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of these compounds. The conformation and absolute configuration of Aloin A and B have been determined using 1D and 2D NMR techniques, including NOE experiments.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. The MS-MS fragmentation of Aloin B has been documented.[8] The structure of this compound was also confirmed using mass spectrometry.[4]

Experimental Protocols

Isolation and Purification

Aloin A and B: A common method for the isolation of Aloin A and B from crude aloe extract is high-speed counter-current chromatography (HSCCC). A two-phase solvent system of chloroform-methanol-n-butanol-water (4:3:1:2 v/v/v/v) has been successfully used, with the lower phase as the mobile phase. This method can yield pure Aloin A and B.[9]

This compound: this compound has been isolated from the dried leaves and roots of Aloe hijazensis using various chromatographic techniques.[6] A general workflow for the isolation of natural products from plant material is outlined below.

G plant_material Dried Plant Material (Aloe hijazensis) extraction Extraction (e.g., with Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Quantification by HPLC

A validated HPLC method for the quantification of Aloin A and B in Aloe vera raw materials and finished products involves the following steps:[10][11]

  • Extraction: Sonication of solid samples with an acidified solvent. Liquid samples may only require dilution.

  • Chromatographic Separation: A fused core C18 column with isocratic elution.

  • Detection: UV detection.

Biological Activities and Signaling Pathways

While the biological activities of Aloin B (often studied as a mixture with Aloin A, collectively termed "aloin") have been extensively investigated, research on the specific bioactivities of this compound is less comprehensive.

Aloin B

Aloin is known for its laxative effects.[3] More recently, its potential in other therapeutic areas has been explored. Aloin has been shown to modulate several signaling pathways, including:

  • PI3K/Akt Pathway: Aloin can activate this pathway, which is involved in promoting cell survival and inhibiting apoptosis.[12]

  • p38 and JNK MAPK Pathways: Aloin has been shown to inhibit the phosphorylation of p38 and JNK, which are activated in response to cellular stress, such as UVB irradiation.[4]

  • Nrf2/HO-1 Pathway: Aloin can activate this pathway, which is involved in the antioxidant response.

  • TGF-β/Smad Pathway: Aloin has been shown to inhibit this pathway, which is implicated in fibrosis.[13]

  • TAK1/NF-κB/NLRP3 Pathway: Aloin can suppress the activation of this pathway, which is involved in inflammation.

G cluster_pro_survival Pro-survival cluster_stress_response Stress Response cluster_inflammation Inflammation AloinB Aloin B PI3K PI3K AloinB->PI3K activates p38 p38 AloinB->p38 inhibits JNK JNK AloinB->JNK inhibits TAK1 TAK1 AloinB->TAK1 inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival UVB UVB UVB->p38 UVB->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis NFkB NF-κB TAK1->NFkB NLRP3 NLRP3 NFkB->NLRP3 Inflammation Inflammation NLRP3->Inflammation

Caption: Signaling pathways modulated by Aloin B.

This compound

The biological activity of plant extracts from Aloe hijazensis, which contains this compound, has shown potent anti-bacterial and anti-fungal activities.[4] However, specific studies detailing the biological activities and the signaling pathways modulated by isolated, pure this compound are not widely available. Further research is needed to elucidate its therapeutic potential.

Conclusion

This compound and Aloin B are structurally and chemically distinct molecules. Aloin B is a well-characterized anthrone C-glycoside with known laxative, anti-inflammatory, and cytoprotective effects mediated through various signaling pathways. In contrast, this compound is a more complex chromone derivative whose biological activities are not as extensively studied. The significant structural differences suggest that their pharmacological profiles are likely to be distinct. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of these two natural compounds. Future studies should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully understand its potential applications in drug development.

References

The Natural Abundance and Therapeutic Potential of Aloenin B in Aloe hijazensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe hijazensis, a species of the genus Aloe, is a rich source of diverse bioactive compounds. Among these, the chromone Aloenin B has been identified, presenting a promising avenue for therapeutic research. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Aloe hijazensis, details a representative experimental protocol for its isolation, and explores its potential biological activities through associated signaling pathways. While the presence of this compound in Aloe hijazensis is confirmed, quantitative data on its natural abundance remains to be elucidated. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the knowns and the significant knowledge gaps that warrant further investigation.

Introduction

The genus Aloe has a long and storied history in traditional medicine, with numerous species recognized for their therapeutic properties. Aloe hijazensis, in particular, has been the subject of phytochemical investigations that have revealed a complex profile of secondary metabolites, including anthraquinones, flavonoids, and chromones.[1] One such chromone, this compound, was first reported as a constituent of both the leaves and roots of Aloe hijazensis in a seminal 2009 study by Abd-Alla et al.[2] Chromones from Aloe species are of significant interest to the scientific community due to their demonstrated anti-inflammatory and antioxidant activities. This guide focuses specifically on this compound from Aloe hijazensis, consolidating the available information to facilitate further research and development.

Natural Abundance of this compound in Aloe hijazensis

A thorough review of the existing scientific literature reveals that while the presence of this compound in Aloe hijazensis is qualitatively established, there is a conspicuous absence of quantitative data regarding its natural abundance. The initial study that identified this compound in this species focused on the isolation and structural elucidation of various compounds and did not provide yield or concentration data for individual constituents.[2] Subsequent research on Aloe hijazensis has also not yet focused on the quantification of its specific chromone content. This represents a critical knowledge gap for any potential future commercial or pharmaceutical development of this compound from this plant source.

Table 1: Quantitative Data on the Natural Abundance of this compound in Aloe hijazensis

CompoundPlant PartMethod of QuantificationNatural Abundance/YieldReference
This compoundLeaves and RootsNot ReportedData Not AvailableAbd-Alla et al., 2009[2]

Experimental Protocols: Isolation of this compound

The precise experimental protocol for the isolation of this compound from Aloe hijazensis as performed by Abd-Alla et al. is not available in its entirety. However, based on general methodologies for the extraction and isolation of chromones from Aloe species, a representative workflow can be constructed. This protocol would typically involve solvent extraction, followed by chromatographic separation techniques to isolate compounds of interest.

General Extraction and Fractionation
  • Plant Material Collection and Preparation: Fresh leaves and roots of Aloe hijazensis are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of secondary metabolites.

  • Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with chromones typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: The ethyl acetate and/or n-butanol fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with a suitable solvent system. The bands corresponding to the desired compound are scraped off the plate and the compound is eluted from the silica gel with a polar solvent.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound can be achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Aloe hijazensis (Leaves and Roots) powder Dried Powder plant_material->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Polar & Non-Polar Fractions partitioning->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc HPLC ptlc->hplc aloenin_b Isolated this compound hplc->aloenin_b

Figure 1: Representative workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

Direct studies on the specific signaling pathways modulated by this compound are limited. However, by examining the known biological activities of structurally related chromones and other bioactive compounds isolated from Aloe species, we can infer potential mechanisms of action for this compound. The primary activities associated with Aloe chromones are anti-inflammatory and antioxidant.

Anti-Inflammatory Pathways

Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. For this compound, potential pathways include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, it promotes the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Aloesin, a chromone from Aloe, has been suggested to inhibit the NF-κB pathway.[3] It is plausible that this compound shares this mechanism.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory process, regulating the production of inflammatory mediators. Some Aloe compounds have been shown to modulate MAPK signaling.

  • Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway: The JAK-STAT pathway is involved in cytokine signaling. Aloin, an anthraquinone from Aloe, has been shown to exert anti-inflammatory effects by inhibiting the JAK1-STAT1/3 pathway.

Anti_Inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway aloenin_b This compound (Hypothesized) nfkb_activation NF-κB Activation aloenin_b->nfkb_activation mapk_cascade MAPK Cascade aloenin_b->mapk_cascade nfkb_stimuli Pro-inflammatory Stimuli nfkb_stimuli->nfkb_activation nfkb_translocation Nuclear Translocation nfkb_activation->nfkb_translocation inflammatory_genes Inflammatory Gene Transcription nfkb_translocation->inflammatory_genes mapk_stimuli Stress/Cytokines mapk_stimuli->mapk_cascade mapk_activation AP-1/Other TFs mapk_cascade->mapk_activation inflammatory_mediators Inflammatory Mediator Production mapk_activation->inflammatory_mediators

Figure 2: Hypothesized anti-inflammatory pathways of this compound.
Antioxidant Mechanisms

The antioxidant properties of phenolic compounds like chromones are generally attributed to their ability to scavenge free radicals and chelate metal ions. The potential antioxidant mechanisms of this compound may involve:

  • Direct Radical Scavenging: The hydroxyl groups present in the structure of this compound can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the radical chain reactions that lead to oxidative stress.

  • Modulation of Antioxidant Enzymes: this compound may also upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which play a crucial role in cellular defense against reactive oxygen species (ROS).

Conclusion and Future Directions

This compound, a chromone isolated from Aloe hijazensis, represents a promising natural product for further investigation in the context of drug discovery and development. While its presence in the plant is confirmed, a significant lack of quantitative data on its natural abundance and a detailed, publicly available isolation protocol are major hurdles that need to be addressed. Future research should prioritize the development and validation of analytical methods, such as HPLC-UV or LC-MS/MS, for the accurate quantification of this compound in Aloe hijazensis. Furthermore, obtaining the full experimental details from the original isolation study or developing a standardized isolation protocol is essential for reproducible research.

In terms of biological activity, while the anti-inflammatory and antioxidant potential can be inferred from related compounds, direct studies on this compound are necessary to elucidate its specific mechanisms of action and to identify the precise signaling pathways it modulates. Such studies will be instrumental in validating its therapeutic potential and guiding its development as a novel pharmacological agent. The information presented in this guide serves as a call to action for the scientific community to fill these knowledge gaps and unlock the full potential of this compound from Aloe hijazensis.

References

Physical and chemical characteristics of pure Aloenin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe hijazensis.[1][2] As a member of the diverse family of compounds found in Aloe species, it is of interest to researchers exploring the pharmacological potential of these plants. This technical guide provides a detailed overview of the known physical and chemical characteristics of pure this compound, drawing from the available scientific literature. It is important to distinguish this compound from the more commonly studied Aloin B (also known as Isobarbaloin), as they are distinct chemical entities.

Physicochemical Characteristics

The primary characterization of this compound was reported in a 2009 study by Abd-Alla et al. in Natural Product Research, which detailed the isolation and structure elucidation of several new bioactive compounds from Aloe hijazensis.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₃₈O₁₇[2]
Molecular Weight 718.66 g/mol [2]
CAS Number 106533-41-9[2]
Appearance Data not available in search results
Melting Point Data not available in search results
Solubility Data not available in search results
Optical Rotation Data not available in search results

Spectral Data

The structural elucidation of this compound was based on comprehensive spectral analysis.[1] While the detailed spectral data is contained within the primary literature, a summary of the techniques used is provided below.

Spectral Data TypeAvailability
UV-Vis Spectroscopy Data reported in primary literature, but specific λmax values are not available in search results.
Infrared (IR) Spectroscopy Data not available in search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR and ¹³C-NMR data were used for structure elucidation, but specific chemical shifts are not available in search results.[1]
Mass Spectrometry (MS) Mass spectral data was used for structure determination, but fragmentation patterns are not available in search results.[1]

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Aloe hijazensis, based on the description provided in the primary literature.[1] A detailed, step-by-step protocol for the specific purification of this compound is not available in the search results.

AloeninB_Isolation_Workflow start Dried and powdered leaves and roots of Aloe hijazensis extraction Extraction with organic solvents start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration chromatography Chromatographic separation (e.g., column chromatography) concentration->chromatography purification Further purification steps (e.g., preparative TLC or HPLC) chromatography->purification end Pure this compound purification->end

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the specific biological activities and associated signaling pathways of pure this compound. The biological activity reported in the primary literature describing this compound pertains to the broader extracts of Aloe hijazensis, which were found to have potent anti-bacterial and anti-fungal activities.[1]

It is crucial not to conflate the biological activities of other Aloe compounds, such as Aloin, with those of this compound. For informational purposes, Aloin (a mixture of Aloin A and B) has been studied for its effects on various signaling pathways, including:

  • PI3K-Akt Pathway

  • p53 Signaling Pathway

  • TGF-β Signaling Pathway

  • MAPK/JNK and p38 Signaling Pathways

The diagram below illustrates a simplified representation of a generic cell signaling pathway that is often modulated by natural products. This is for illustrative purposes only and does not represent a known pathway for this compound.

Generic_Signaling_Pathway extracellular_signal External Stimulus (e.g., Natural Product) receptor Cell Surface Receptor extracellular_signal->receptor transduction_cascade Signal Transduction Cascade (Kinases, Second Messengers) receptor->transduction_cascade transcription_factor Transcription Factor Activation transduction_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression, Apoptosis) transcription_factor->cellular_response

Caption: A generic cell signaling pathway.

Conclusion

This compound is a distinct chemical entity isolated from Aloe hijazensis. While its basic chemical formula and molecular weight have been established, detailed public information regarding its specific physical properties, comprehensive spectral data, and a dedicated isolation protocol is scarce. Furthermore, to date, no studies have been identified that specifically investigate the biological activities or the modulation of cellular signaling pathways by pure this compound. Future research is required to fully characterize this compound and to explore its potential therapeutic applications. Researchers are advised to consult the primary literature for more detailed, albeit not fully comprehensive, information and to be cautious of sources that may confuse this compound with Aloin B.

References

Commercial Sourcing and Technical Guide for High-Purity Aloenin B for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Aloenin B, alongside relevant technical data to support its use in research and development. This document outlines the current landscape of commercially available this compound, details experimental protocols for its isolation and purification, and explores the known signaling pathways of closely related compounds, offering a valuable resource for researchers investigating its therapeutic potential.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for accurate and reproducible research. The following table summarizes the key information for several commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesCatalog Number
MedChemExpress This compound106533-41-9>98%1 mgHY-N10422
Clementia Biotech This compound106533-41-9≥98%5 mgCFN91623
(Distributor for ChemFaces)
AOBIOUS This compound106533-41-9Not specifiedNot specifiedaob14337
Tebubio This compound106533-41-9Not specified1 mg, 5 mg, 10 mg, 25 mg, 50 mgT126461
(Distributor for TargetMol)
Immunomart This compound106533-41-999.65%1 mg, 5 mg, 10 mg, 25 mg, 50 mgT126461
(Distributor for TargetMol)
Conscientia Industrial This compound106533-41-9Not specifiedNot specifiedNot specified
Hebei Dangtong Biological Technology Co., Ltd. This compound106533-41-9Not specifiedMinimum order: 1 kgNot specified

Experimental Protocols: Isolation and Purification of this compound and Related Chromones

The following protocols are based on established methods for the isolation and purification of chromones and anthraquinones from Aloe species and can be adapted for obtaining high-purity this compound.

Extraction of Crude this compound from Aloe Leaves
  • Preparation of Plant Material: Fresh Aloe vera leaves are washed, and the outer green rind is carefully separated from the inner gel. The yellow latex that exudes from the pericyclic cells beneath the rind is collected.

  • Solvent Extraction: The collected latex is subjected to solvent extraction. A common method involves a two-phase solvent system. For instance, the latex can be extracted with methanol, followed by a partition between dichloromethane and water. The organic phase, which contains the chromones, is collected.[1]

  • Concentration: The organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of natural products.

  • Solvent System Selection: A suitable two-phase solvent system is selected. For chromones, a common system is chloroform-methanol-water (in a 4:3:2 volume ratio).[1] The lower phase is typically used as the mobile phase.

  • HSCCC Separation:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The crude extract, dissolved in a small volume of the biphasic solvent system, is then injected into the column.

    • The mobile phase is pumped through the column at a specific flow rate, and the column is rotated at a high speed.

    • Fractions of the eluent are collected at regular intervals.

  • Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

  • Final Purification: Fractions containing this compound of high purity (>95%) are pooled and the solvent is evaporated to yield the purified compound.[1]

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Aloe_Leaves Aloe Leaves Latex_Collection Latex Collection Aloe_Leaves->Latex_Collection Separation of Rind Solvent_Extraction Solvent Extraction (e.g., Methanol) Latex_Collection->Solvent_Extraction Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) Solvent_Extraction->Partitioning Crude_Extract Crude this compound Extract Partitioning->Crude_Extract Organic Phase HSCCC High-Speed Countercurrent Chromatography (HSCCC) Crude_Extract->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection HPLC_Analysis HPLC Analysis Fraction_Collection->HPLC_Analysis Pure_Aloenin_B High-Purity this compound HPLC_Analysis->Pure_Aloenin_B Pooling of Pure Fractions

Figure 1: Experimental workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound and Related Compounds

Direct research on the specific signaling pathways modulated by this compound is limited. However, extensive research has been conducted on the bioactivities of structurally related compounds found in Aloe species, such as Aloin, Aloin B, and Aloesin. These findings provide valuable insights into the potential mechanisms of action for this compound.

Disclaimer: The following signaling pathways have been primarily associated with Aloin, Aloin B, and Aloesin. Further research is required to definitively determine the specific signaling activities of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies on Aloesin have demonstrated its ability to inhibit the MAPK signaling pathway.[2][3][4] This inhibition is achieved by reducing the phosphorylation of key kinases in the pathway, such as ERK, JNK, and p38.[2][4] The anticancer effects of Aloesin in ovarian cancer cells have been attributed to this mechanism.[2][4]

MAPK_pathway Aloesin Aloesin MEK MEK Aloesin->MEK Inhibition of Phosphorylation Growth_Factors_Stress Growth Factors / Stress Ras Ras Growth_Factors_Stress->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Cell_Proliferation_Apoptosis Cell Proliferation / Apoptosis ERK->Cell_Proliferation_Apoptosis JNK->Cell_Proliferation_Apoptosis p38->Cell_Proliferation_Apoptosis

Figure 2: Inhibition of the MAPK signaling pathway by Aloesin.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and immunity. Aloin has been shown to suppress the activation of the NF-κB pathway.[5] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, Aloin blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

NFkB_pathway Aloin Aloin IKK_Complex IKK Complex Aloin->IKK_Complex Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK_Complex IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) p_IkBa->NFkB_active Degradation of p-IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by Aloin.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Research has indicated that Aloin can activate the PI3K/Akt pathway, which is associated with its neuroprotective effects.[6] Activation of this pathway promotes cell survival and inhibits apoptosis.

PI3K_Akt_pathway Aloin Aloin PI3K PI3K Aloin->PI3K Activation Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Survival_Growth Cell Survival & Growth Akt->Cell_Survival_Growth

Figure 4: Activation of the PI3K/Akt signaling pathway by Aloin.

Conclusion

This technical guide provides a comprehensive starting point for researchers interested in the commercial sourcing and application of high-purity this compound. While several suppliers offer this compound at research-grade purity, it is evident that further investigation into its specific biological activities and signaling pathways is warranted. The provided experimental protocols offer a foundation for the in-house purification of this compound, and the exploration of signaling pathways of related compounds suggests promising avenues for future research into its therapeutic potential.

References

Aloenin B: A Technical Overview of its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe hijazensis. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and molecular formula. While research on the specific biological activities of purified this compound is nascent, this document summarizes the known bioactive properties of the extracts from which it is derived, suggesting potential areas for future investigation. Detailed methodologies for the isolation of related compounds from Aloe species are also presented to facilitate further research and drug discovery efforts.

Chemical Identity and Properties

This compound is a distinct chemical entity within the diverse family of compounds found in Aloe species. It is crucial to distinguish it from other well-known Aloe constituents such as Aloin B and Aloenin to ensure accuracy in research and development.

PropertyValueReference
CAS Number 106533-41-9[1]
Molecular Formula C34H38O17[1]
Molecular Weight 718.66 g/mol
Source Leaves and roots of Aloe hijazensis[1]

Biological Activities and Therapeutic Potential

Currently, there is limited specific data on the biological activities of purified this compound. However, the extracts of Aloe hijazensis, from which this compound is isolated, have demonstrated potent antibacterial and antifungal activities. This suggests that this compound may contribute to these properties and warrants further investigation as a potential antimicrobial agent.

Antimicrobial Activity of Aloe hijazensis Extracts

Extracts from the leaves and roots of Aloe hijazensis have been shown to possess significant activity against various microbial strains. While the specific contribution of this compound to this activity is yet to be elucidated, the broad-spectrum antimicrobial action of the source extract indicates a promising area of study for this compound.

Experimental Protocols

General Protocol for the Isolation of Compounds from Aloe Species

The following is a general procedure for the extraction and isolation of bioactive compounds from Aloe species, which can be adapted for the specific isolation of this compound from Aloe hijazensis.

Workflow for Isolation of Bioactive Compounds from Aloe

G Isolation Workflow plant_material Aloe Plant Material (Leaves/Roots) extraction Extraction with Solvent (e.g., Methanol) plant_material->extraction concentration Concentration of Extract extraction->concentration fractionation Fractionation (e.g., Column Chromatography) concentration->fractionation purification Purification of Fractions (e.g., HPLC) fractionation->purification isolated_compound Isolated this compound purification->isolated_compound G Aloin's Inhibition of the JAK/STAT Pathway LPS LPS Receptor Receptor LPS->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Aloin Aloin Aloin->JAK Inhibition

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Aloesin (Aloeresin B) from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of Aloesin, a bioactive C-glycosylated chromone found in various Aloe species. It is important to note a distinction in nomenclature: Aloesin is also known as Aloeresin B . This document focuses on Aloesin (Aloeresin B) due to the extensive availability of established scientific protocols. Another compound, Aloenin B , is a distinct, more complex molecule for which detailed isolation protocols are less commonly reported in scientific literature.

Overview of Isolation and Purification Strategies

The successful isolation and purification of Aloesin from plant material, typically the rind of Aloe vera leaves, involves a multi-step process. The general workflow includes initial extraction from the plant matrix, followed by one or more purification steps to remove impurities and isolate the target compound to a high degree of purity. Common techniques employed include solvent extraction, ultrasonic-assisted extraction, and various forms of chromatography.

Quantitative Data Summary

The selection of an appropriate isolation and purification strategy often depends on the desired scale, purity, and available equipment. The following table summarizes quantitative data from various published methods to facilitate comparison.

MethodPlant MaterialExtraction SolventKey Purification TechniqueYieldPurityReference
Ultrasonic-Assisted ExtractionAloe vera dried latexEthyl AcetateCrystallization24.50% (extract)84.22% (total Aloin in extract)[1]
Solvent ExtractionAloe vera fresh leaves95% EthanolMacroporous Adsorption Resin~63.2%97.3%[2]
High-Speed Counter-Current Chromatography (HSCCC)Aloe vera crude extractHexane-Ethyl Acetate-Acetone-WaterHSCCC13.8% (Isoaloeresin D from crude extract)98.6%[3]
Solvent ExtractionAloe vera fresh leaves80% EthanolMacroporous Adsorption Resin~43.6%95.8%[2]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction and Crystallization

This protocol is adapted from a method demonstrating high efficiency for extracting Aloin-rich extracts, where Aloesin (Aloeresin B) is a significant component.[1]

Objective: To extract and purify Aloesin from dried Aloe vera latex using ultrasonic-assisted extraction followed by crystallization.

Materials:

  • Dried Aloe vera latex

  • Ethyl acetate

  • Methanol

  • HPLC-grade solvents for analysis

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization dishes

Procedure:

  • Extraction:

    • Weigh a known amount of powdered dried Aloe vera latex.

    • Suspend the powder in ethyl acetate in a suitable flask.

    • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process with the residue to maximize yield.

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Purification by Crystallization:

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., hot methanol).

    • Allow the solution to cool slowly to promote crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Dry the purified crystals under vacuum.

  • Analysis:

    • Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ethanol Extraction with Macroporous Adsorption Resin Purification

This protocol is based on a patented method for obtaining high-purity Aloesin.[2]

Objective: To isolate and purify Aloesin from Aloe vera leaves using ethanol extraction followed by macroporous adsorption resin chromatography.

Materials:

  • Fresh Aloe vera leaves

  • 80-95% Ethanol

  • Petroleum ether

  • Ethyl acetate

  • Macroporous adsorption resin

  • Deionized water

  • Glass column for chromatography

  • Rotary evaporator

Procedure:

  • Pre-treatment of Raw Material:

    • Wash fresh Aloe vera leaves and remove the outer green rind.

    • Grind the rind into fine particles (e.g., 1-10 mesh).

  • Solvent Extraction:

    • Leach the aloe particles with 80-95% ethanol solution (2-4 times the volume of the raw material) at 30-60°C for 60-90 minutes with intermittent stirring.

    • Repeat the leaching process 2-4 times.

    • Filter and combine the ethanol extracts.

    • Recover the ethanol under reduced pressure at 60°C and concentrate to a specific density (e.g., 0.5-0.8 mg/ml).

  • Impurity Removal:

    • Extract the concentrate with an equal volume of petroleum ether 3-4 times to remove lipids and other non-polar impurities.

    • Further extract the aqueous phase with an equal volume of ethyl acetate 3-4 times.

    • Concentrate the aqueous solution under reduced pressure at 60°C to remove any residual organic solvent.

  • Chromatographic Purification:

    • Pack a glass column with macroporous adsorption resin and equilibrate with deionized water.

    • Load the concentrated aqueous solution onto the column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute Aloesin using a low concentration of ethanol solution (e.g., 3-10% ethanol).

    • Collect the eluate fractions.

  • Final Processing:

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify those rich in Aloesin.

    • Combine the pure fractions, concentrate, and dry to obtain the final product.

Visualized Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_0 Protocol 1: Ultrasonic-Assisted Extraction A Dried Aloe Vera Latex B Ultrasonic Extraction (Ethyl Acetate) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crystallization (Methanol) D->E F Filtration & Drying E->F G Purified Aloesin F->G

Caption: Workflow for Ultrasonic-Assisted Extraction of Aloesin.

G cluster_1 Protocol 2: Ethanol Extraction & Resin Purification H Fresh Aloe Vera Leaves (Rind) I Ethanol Extraction H->I J Concentration I->J K Solvent Partitioning (Petroleum Ether & Ethyl Acetate) J->K L Macroporous Resin Chromatography K->L M Elution with Dilute Ethanol L->M N Fraction Collection & Drying M->N O High-Purity Aloesin N->O

Caption: Workflow for Ethanol Extraction and Resin Purification of Aloesin.

References

Application Notes and Protocols for the Extraction of Aloenin B from Aloe Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B, also known as Isobarbaloin, is one of the two main diastereomers of aloin, a bioactive compound found in the latex of Aloe species. This document provides a comprehensive, step-by-step protocol for the extraction and isolation of this compound from Aloe leaves. The protocol is divided into two main stages: the initial extraction of the crude aloin mixture (comprising both Aloin A and Aloin B) and the subsequent chromatographic separation of this compound. This guide is intended for laboratory personnel with a foundational understanding of chemical extraction and chromatography techniques.

Introduction

This compound is a C-glycoside of aloe-emodin anthrone and a significant component of Aloe leaf exudates.[1] Along with its diastereomer Aloin A (Barbaloin), it contributes to the known laxative properties of aloe latex. Due to their similar chemical structures, the separation of these isomers presents a significant challenge. This protocol outlines an effective methodology for obtaining purified this compound, which is crucial for detailed pharmacological studies and potential drug development. The procedure involves an initial solvent extraction to obtain a crude aloin mixture, followed by a high-resolution chromatographic method to isolate this compound.

Data Presentation

The following table summarizes representative quantitative data for the extraction and separation of Aloin A and this compound, as reported in the literature. These values can vary depending on the specific Aloe species, growing conditions, and the precise extraction and purification methods employed.

ParameterValueReference
Crude Aloin Extraction
Extraction MethodUltrasonic with Ethyl Acetate[1]
Starting MaterialDried Aloe vera latex[1]
Yield of Crude Aloin Extract24.50%[1]
Total Aloin in Extract84.22%[1]
Relative Percentage of this compound in Extract86.48%[1]
This compound Separation
Separation MethodHigh-Speed Countercurrent Chromatography (HSCCC)[2][3]
Starting Material6 g of crude extract from dried Aloe leaf exudates[2][3]
Yield of this compound140 mg[2][3]
Purity of this compound>96%[2][3]

Experimental Protocols

Part 1: Extraction of Crude Aloin Mixture

This initial phase focuses on the extraction of the total aloin content (Aloin A and B) from Aloe leaves.

Materials and Reagents:

  • Fresh Aloe vera leaves or dried Aloe latex

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Beakers and flasks

  • Homogenizer or blender

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Protocol:

  • Preparation of Plant Material:

    • If using fresh Aloe vera leaves, wash them thoroughly. Make incisions at the base of the leaves and collect the yellow latex that exudes.

    • Alternatively, dried Aloe latex can be used directly.[1]

  • Extraction:

    • For dried latex, dissolve the material in a suitable solvent. Ethyl acetate has been shown to be effective.[1] Methanol can also be used, but caution is advised as it may degrade aloin.[1]

    • For fresh latex, it can be directly subjected to solvent extraction.

    • An effective method is ultrasonic-assisted extraction.[1] Suspend the aloe latex in ethyl acetate and place it in an ultrasonic bath for a specified duration (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Filtration and Concentration:

    • After extraction, filter the mixture to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying:

    • The resulting crude extract, rich in aloins, should be dried to a constant weight. This can be achieved in a drying oven at a controlled temperature (e.g., 40-50°C).

Part 2: Separation of this compound

This section details the chromatographic separation of this compound from the crude aloin extract. High-Speed Countercurrent Chromatography (HSCCC) is a highly effective method for this purpose.[2][3][4]

Materials and Reagents:

  • Crude aloin extract (from Part 1)

  • Solvents for HSCCC (e.g., chloroform, methanol, water, ethyl acetate, n-butanol)[2][3][4]

  • High-Speed Countercurrent Chromatograph

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Reference standards for Aloin A and this compound

Protocol:

  • Preparation of Two-Phase Solvent System for HSCCC:

    • Several solvent systems have been successfully used for the separation of aloin diastereomers. A common system is a mixture of chloroform-methanol-water (e.g., in a 4:2:3 v/v/v ratio).[2] Another effective system is composed of chloroform-methanol-n-butanol-water (e.g., 4:3:1:2 v/v/v/v).[4]

    • Prepare the chosen solvent system by thoroughly mixing the components in a separatory funnel. Allow the phases to separate completely. The two phases are then used as the stationary and mobile phases in the HSCCC.

  • HSCCC Instrument Setup and Equilibration:

    • Fill the HSCCC column with the chosen stationary phase.

    • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection and Fractionation:

    • Dissolve a known amount of the crude aloin extract in a small volume of the solvent system (a mixture of both phases can be used).

    • Inject the sample into the HSCCC system.

    • Collect the eluting fractions at regular intervals using a fraction collector.

  • Analysis of Fractions:

    • Analyze the collected fractions using HPLC to determine the presence and purity of Aloin A and this compound.[4]

    • A typical HPLC analysis might use a C18 column with a mobile phase of methanol and water.[5] Detection is typically performed using a UV detector at a wavelength around 293 nm.[2]

  • Pooling and Purification:

    • Combine the fractions containing pure this compound (as determined by HPLC analysis).

    • Evaporate the solvent from the pooled fractions to obtain purified this compound. The purity should be confirmed by analytical methods such as HPLC and spectroscopic techniques (e.g., MS, NMR).[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the extraction and isolation of this compound.

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways directly modulated by this compound are an active area of research. However, the logical relationship in its isolation is clear and follows a sequential purification process.

Logical_Relationship start Aloe Plant Material mixture Crude Extract (Aloin A, this compound, Impurities) start->mixture Extraction separation Chromatographic Separation (e.g., HSCCC) mixture->separation Purification aloin_a Isolated Aloin A separation->aloin_a aloin_b Isolated this compound separation->aloin_b impurities Other Impurities separation->impurities

Caption: Logical flow of this compound isolation from its source.

References

Mechanism of Action of Aloin in Neuronal Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin, a natural compound predominantly found in the Aloe vera plant, has garnered significant interest for its potential therapeutic properties, including neuroprotective effects. While research specifically on "Aloenin B" is limited, studies on Aloin (often a mixture of epimers Aloin A and Aloin B) provide valuable insights into its mechanism of action in neuronal cells. These notes summarize the current understanding of Aloin's effects on key signaling pathways involved in neuronal survival and apoptosis and provide detailed protocols for its study. Evidence suggests that Aloin exerts its neuroprotective effects through the modulation of oxidative stress and key signaling cascades such as the PI3K/Akt and MAPK pathways.[1][2]

Data Presentation

Table 1: Effects of Aloin on Neuronal Cell Viability and Apoptosis
Cell LineTreatment/InsultAloin ConcentrationEffectReference
SH-SY5YN/A5-100 µMDose-dependent decrease in cell viability[1]
SH-SY5YN/A200-400 µMReduced rate of growth and cell confluence[1]
HT22GlutamateNot specifiedNeuroprotective activity[3]
PC12Oxygen-Glucose Deprivation (OGD)Not specifiedMitigated cell death and injury[2]
HaCaTUVB Irradiation50 µg/mLIncreased cell viability to 63.8%[2]
HaCaTUVB Irradiation50 µg/mLDecreased apoptosis rate to 35.5%[2]
HT22Glutamate0.1-100 µMSignificantly decreased total apoptosis rate[4]
Table 2: Modulation of Signaling Pathways and Oxidative Stress by Aloin
Cell Line/ModelPathway/MarkerAloin ConcentrationObserved EffectReference
VariousPI3K/AktNot specifiedActivation[1]
HaCaTp38 Phosphorylation100 µg/mLReduced from 146.0% to 85.3%[2]
HaCaTJNK Phosphorylation100 µg/mLReduced from 106.7% to 66.6%[2]
D-galactose-induced aging miceROS in hippocampusNot specifiedSuppressed levels[5]
HaCaTUVB-induced ROS100 µg/mLReduced ROS levels to 83.5%[2]
HT22Glutamate-induced ROS1 µMDecreased ROS production[4]
Traumatic Brain Injury MiceNOX2Not specifiedInhibition of NOX2 combined with aloin increased cell viability and decreased apoptosis[6]

Signaling Pathways

Aloin's neuroprotective effects are attributed to its ability to modulate several key signaling pathways. A primary mechanism involves the activation of the PI3K/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[1] Conversely, Aloin has been shown to inhibit the phosphorylation of p38 and JNK, components of the MAPK pathway that are often activated in response to cellular stress and can lead to apoptosis.[2]

Aloin_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, Glutamate) cluster_aloin Aloin Stress Stress p38 p38 Stress->p38 JNK JNK Stress->JNK Aloin Aloin Aloin->p38 Inhibits Aloin->JNK Inhibits PI3K PI3K Aloin->PI3K Activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Cell_Survival Cell_Survival Akt->Cell_Survival

Caption: Proposed signaling pathway of Aloin in neuronal cells.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of Aloin on neuronal cells.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Aloin Preparation: Prepare a stock solution of Aloin in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium just before use. Ensure the final solvent concentration does not affect cell viability.

  • Induction of Neuronal Stress (as required):

    • Glutamate-induced excitotoxicity: Treat cells with a predetermined concentration of glutamate (e.g., 5 mM for HT22 cells) for a specified duration.[4]

    • Oxidative stress: Induce with agents like H₂O₂ or by oxygen-glucose deprivation (OGD).

  • Treatment Protocol: Pre-treat cells with various concentrations of Aloin for a specific time before inducing stress, or co-treat depending on the experimental design.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells by the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with Aloin and/or the neurotoxic agent as per the experimental design.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Express cell viability as a percentage of the control group.

Apoptosis Assay (Hoechst 33342 Staining)
  • Principle: A fluorescent stain that binds to DNA. Apoptotic cells show condensed or fragmented nuclei that stain brightly.

  • Procedure:

    • Culture cells on glass coverslips in a 24-well plate.

    • After treatment, wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

    • Wash again with PBS and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope.

Western Blot Analysis
  • Principle: To detect specific proteins in a sample and quantify their expression levels.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Start->Cell_Culture Treatment Treatment with Aloin +/- Neurotoxic Agent Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (MTT) Endpoint_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (Hoechst Staining) Endpoint_Assays->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Endpoint_Assays->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying Aloin's effects.

Conclusion

The available evidence strongly suggests that Aloin possesses significant neuroprotective properties, primarily through the activation of pro-survival pathways like PI3K/Akt and the inhibition of stress-activated pathways such as p38 and JNK MAPK. Furthermore, its antioxidant capabilities contribute to the reduction of cellular damage in neuronal cells. The protocols outlined here provide a foundation for further investigation into the precise mechanisms of Aloin and related compounds, like this compound, which may hold promise for the development of novel neuroprotective therapies. Further research is warranted to delineate the specific actions of this compound and to translate these preclinical findings into clinical applications.

References

Cell-based Assays for Assessing the Bioactivity of Aloenin B

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin B, a natural compound isolated from the leaves and roots of Aloe hijazensis, belongs to a class of bioactive molecules found in Aloe species.[1] While research on this compound is emerging, related compounds from the Aloe genus, such as aloin, aloesin, and aloe-emodin, have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[2][3] These compounds are known to modulate key cellular signaling pathways, including MAPK, NF-κB, PI3K-Akt, and TGF-β/Smad, which are implicated in various disease processes.[4][5][6] This document provides a comprehensive guide with detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, enabling researchers to explore its therapeutic potential.

Key Bioactivities to Assess

Based on the known properties of related Aloe compounds, the primary bioactive properties of this compound to investigate are:

  • Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress.

  • Anti-inflammatory Activity: The capacity to reduce the production of pro-inflammatory mediators.

  • Anticancer Activity: The potential to inhibit cancer cell proliferation and induce apoptosis.

I. Assessment of Antioxidant Activity

DPPH Free Radical Scavenging Assay

This assay is a rapid and widely used method to screen the free radical scavenging activity of a compound.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of test concentrations.

    • Ascorbic acid (Vitamin C) should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound or the positive control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

CompoundConcentration (µM)% DPPH ScavengingIC50 (µM)
This compound10
25
50
100
Ascorbic Acid10
(Positive Control)25
50
100

II. Assessment of Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-
LPS (1 µg/mL)-
LPS + this compound10
25
50
100
LPS + Dexamethasone10
(Positive Control)
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol uses ELISA to quantify the levels of key pro-inflammatory cytokines, TNF-α and IL-6, secreted by LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Supernatant Collection:

    • Follow the same cell culture and treatment protocol as described for the Nitric Oxide Production Assay.

    • After the 24-hour incubation with LPS and this compound, collect the cell culture supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentration of TNF-α and IL-6 in the samples based on a standard curve.

Data Presentation:

TreatmentConcentration (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control-
LPS (1 µg/mL)-
LPS + this compound10
25
50
100
LPS + Dexamethasone10
(Positive Control)

Signaling Pathway Visualization:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa TNF-α Nucleus->TNFa Induces Transcription IL6 IL-6 Nucleus->IL6 Induces Transcription AloeninB This compound AloeninB->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

III. Assessment of Anticancer Activity

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Select appropriate cancer cell lines for testing (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[7]

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula:

      where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

    • Determine the IC50 value at each time point.

Data Presentation:

Cell LineTreatmentConcentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)IC50 (µM) (48h)
MCF-7This compound10
25
50
100
Doxorubicin1
(Positive Control)
A549This compound10
25
50
100
Doxorubicin1
(Positive Control)
Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

  • Colony Formation:

    • After treatment, replace the medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically containing >50 cells).

Data Presentation:

TreatmentConcentration (µM)Number of ColoniesPlating Efficiency (%)Surviving Fraction (%)
Control-
This compound10
25
50
100

Experimental Workflow Visualization:

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., MCF-7, A549) MTT MTT Assay (Short-term Viability) CellCulture->MTT Clonogenic Clonogenic Assay (Long-term Survival) CellCulture->Clonogenic AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) CellCulture->AntiInflammatory AloeninB_Prep This compound Stock Preparation AloeninB_Prep->MTT AloeninB_Prep->Clonogenic AloeninB_Prep->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) AloeninB_Prep->Antioxidant DataAnalysis IC50 Determination Statistical Analysis MTT->DataAnalysis Clonogenic->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis PathwayAnalysis Signaling Pathway Elucidation DataAnalysis->PathwayAnalysis

Caption: General workflow for assessing the bioactivity of this compound.

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of the bioactive properties of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and anticancer activities, researchers can gain valuable insights into its therapeutic potential. Further investigation into the underlying molecular mechanisms and signaling pathways will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Aloenin B in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aloenin B is a chromone derivative isolated from various Aloe species, including Aloe hijazensis.[1] As a member of the diverse family of phenolic compounds found in Aloe, it represents a potential candidate for drug discovery. Research specifically isolating the biological activities of this compound is limited; however, extensive studies on closely related compounds, such as its isomer Aloenin A and the co-occurring anthraquinones Aloin A and Aloin B, provide a strong foundation for exploring its therapeutic potential. These related compounds have demonstrated significant anti-inflammatory, anticancer, antioxidant, and enzyme-inhibiting properties.[2][3][4][5]

These application notes consolidate the available data on this compound and its related analogs to provide a practical guide for researchers. The protocols and methodologies are based on established studies of Aloe constituents and are intended to serve as a starting point for the specific investigation of this compound.

Quantitative Data Summary

The biological activities of Aloe-derived compounds have been quantified in various assays. Due to the limited specific data for this compound, the following tables summarize quantitative data for the closely related compounds Aloin A, Aloin B, and Aloenin A to provide a comparative benchmark for future research.

Table 1: Antiproliferative Activity of Aloin Isomers

Compound Cell Line Assay IC50 Value (µM) Citation
Aloin A SH-SY5Y (Human Neuroblastoma) MTT Assay 213 ± 33.3 [2]
Aloin B SH-SY5Y (Human Neuroblastoma) MTT Assay 198.7 ± 31 [2]
Aloin (mixture) T47D (Breast Cancer) MTT Assay ~100 (at 72h)

| Aloin (mixture) | MDA-MB-231 (Breast Cancer) | MTT Assay | > 200 (at 72h) | |

Table 2: Enzyme Inhibition by Aloe Constituents

Compound/Extract Target Enzyme Inhibition Mode IC50 Value Citation
Aloenin A Pancreatic Lipase Competitive 14.95 µg/mL [5]

| A. arborescens Extract | α-Glucosidase | - | 598.35 ± 12.58 µg/mL |[6] |

Table 3: Antioxidant Activity of Aloin-Rich Extracts

Extract Assay IC50 Value Citation

| Ethyl Acetate Extract of Dried A. vera Latex | DPPH Assay | 35.45 µg/mL |[4] |

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on the related compound Aloin reveal interactions with key cellular signaling cascades involved in inflammation and cancer. These pathways are presented as probable targets for investigation with this compound.

LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates Aloin Aloin (Potential action for this compound) Aloin->IKK Inhibits NFkB NF-κB (p65) Translocation Aloin->NFkB Inhibits Translocation IkB IκBα Degradation IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by Aloin.[7]

GF Growth Factors GFR Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Aloin Aloin (Potential action for this compound) Aloin->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: Activation of the PI3K/Akt survival pathway by Aloin.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and biological evaluation of Aloe chromones and anthraquinones.

Protocol 1: Extraction and Purification of Aloins

This protocol is adapted from methods used to extract and purify Aloin from Aloe vera latex and can be modified for the isolation of this compound.[4][8]

Objective: To extract and purify Aloin (Aloin A and B) from Aloe vera dried latex.

Materials:

  • Dried Aloe vera latex

  • n-Hexane

  • Ethyl acetate

  • Isobutanol

  • Methanol (HPLC grade)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

  • Refrigerator (5°C)

  • HPLC system with a C18 column

Procedure:

  • Defatting: Weigh 200 g of dried Aloe vera latex and add it to 2 liters of n-hexane in a large beaker. Stir the mixture for 2 hours at room temperature using a magnetic stirrer to remove non-polar compounds.

  • Extraction: Filter the defatted latex and air-dry the residue. Place the dried residue in a new beaker with 2 liters of ethyl acetate. Stir the mixture at high speed for 2 hours at room temperature.

  • Concentration: Filter the ethyl acetate extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature between 45-50°C until a thick, oily residue is obtained.[8]

  • Crystallization: Add isobutanol to the concentrated extract at a volume-to-volume ratio of 12:1 (isobutanol:extract). Stir the solution for 30 minutes.

  • Cool the solution to 5°C and leave it undisturbed for 4 hours to allow for the crystallization of Aloin.

  • Isolation: Collect the Aloin crystals by filtration. Wash the crystals with a small volume of cold isobutanol.

  • Analysis: Dry the purified crystals. For analysis, dissolve a small amount in HPLC-grade methanol and inject it into an HPLC system to confirm purity and determine the ratio of Aloin A to Aloin B.[4]

start Start: Dried Aloe Latex step1 Step 1: Defatting (Stir with n-Hexane for 2h) start->step1 step2 Step 2: Extraction (Stir with Ethyl Acetate for 2h) step1->step2 Residue step3 Step 3: Concentration (Rotary Evaporation) step2->step3 Filtrate step4 Step 4: Crystallization (Add Isobutanol, cool to 5°C for 4h) step3->step4 step5 Step 5: Isolation (Filter and wash with cold Isobutanol) step4->step5 end End: Purified Aloin Crystals step5->end

Caption: Workflow for the extraction and purification of Aloin.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes a standard colorimetric assay to assess the cytotoxic (antiproliferative) effects of a compound on cancer cell lines.[2][4]

Objective: To determine the IC50 value of this compound on a selected cancer cell line (e.g., SH-SY5Y).

Materials:

  • Target cancer cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Concentrations should range from approximately 10 µM to 500 µM.[2]

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and a "no treatment" control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

This compound is an understudied natural product with significant potential for drug discovery, inferred from the robust biological activities of its close chemical relatives. The data on Aloin A and B, in particular, suggest that this compound may possess valuable antiproliferative and enzyme-inhibiting properties. Future research should prioritize the targeted isolation of this compound to enable specific in-vitro and in-vivo testing. Elucidating its precise mechanisms of action and identifying its direct molecular targets will be critical steps in validating its potential as a lead compound for therapeutic development.

References

Spectroscopic Characterization of Aloenin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive literature searches, specific, detailed spectroscopic data for Aloenin B remains largely unavailable in publicly accessible databases and publications. The primary source identifying this compound, a study by Abd-Alla et al. (2009) on Aloe hijazensis, indicates that its structure was determined using UV, NMR, and MS data; however, the complete spectral data is not detailed in the available excerpts.[1]

Therefore, this document provides a comprehensive guide to the spectroscopic techniques used for the characterization of similar and co-occurring bioactive compounds from Aloe species, with a focus on Aloin (comprising diastereomers Aloin A and Aloin B) , for which spectroscopic data is more readily available. These protocols and data serve as a methodological template for researchers working on the characterization of this compound and other related natural products.

Introduction to Spectroscopic Techniques for Aloe Glycosides

The characterization of complex natural products like this compound, which has a molecular formula of C34H38O17, necessitates a multi-faceted analytical approach.[2] Spectroscopic techniques are central to elucidating the structure, purity, and quantity of such compounds. This guide details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the initial detection and quantification of chromophoric compounds like this compound and its analogues. The anthraquinone and phenyl pyrone moieties present in many Aloe constituents give rise to characteristic UV absorption spectra.

Application Note:

UV-Vis spectroscopy can be employed for the rapid screening of chromatographic fractions for the presence of target compounds and for quantitative analysis using a calibration curve. In extracts from Aloe species, characteristic peaks can indicate the presence of anthraquinones and chromones. For instance, commercial Aloe vera gel samples often show absorption peaks around 280 nm, 330 nm, and 425 nm, corresponding to phenolic compounds, Aloin, and carbonyl groups.[3][4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the isolated this compound or a purified extract in a suitable UV-transparent solvent, such as methanol or ethanol, to a known concentration (e.g., 10-50 µg/mL).

  • Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample solution over a wavelength range of 200-600 nm, using the solvent as a blank.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantification, prepare a series of standard solutions of a reference compound (if available) at different concentrations to construct a calibration curve by plotting absorbance versus concentration.

Quantitative Data for Aloin:

CompoundSolventλmax (nm)Reference
Aloin A/BMethanol~268, 296, 353[3]

Workflow for UV-Vis Spectroscopy:

UV_Vis_Workflow UV-Vis Spectroscopy Workflow for this compound Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Isolate/Purify this compound B Dissolve in UV-transparent solvent (e.g., Methanol) A->B C Acquire UV-Vis Spectrum (200-600 nm) B->C D Identify λmax C->D E Quantitative Analysis (Calibration Curve) D->E

Caption: Workflow for UV-Vis analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For a complex glycoside like this compound, FT-IR can confirm the presence of hydroxyl groups, carbonyl groups, aromatic rings, and glycosidic linkages.

Application Note:

The FT-IR spectrum of compounds from Aloe extracts typically shows a broad absorption band for O-H stretching, characteristic of the numerous hydroxyl groups in the sugar moieties and phenolic rings.[4] Carbonyl (C=O) stretching vibrations are also prominent, arising from the quinone or pyrone structures. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the compound. In studies of Aloe vera, bands around 3300-3250 cm⁻¹ (O-H stretch), 2900-2850 cm⁻¹ (C-H stretch), and 1750-1655 cm⁻¹ (C=O stretch) are commonly observed.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample by either creating a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the dried sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Quantitative Data for Functional Groups in Aloe Compounds:

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H (phenolic, alcoholic)3426 - 3250 (broad)Hydrogen-bonded hydroxyl groups[4]
C-H (aliphatic)2925 - 2852Symmetrical and asymmetrical stretching[3]
C=O (carbonyl)1750 - 1610Stretching in quinone or pyrone rings[4]
C=C (aromatic)1620 - 1610Aromatic ring stretching[4]
C-O (esters, phenols)1240Stretching vibrations[4]

Workflow for FT-IR Spectroscopy:

FTIR_Workflow FT-IR Spectroscopy Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis A Prepare KBr pellet or use ATR with solid sample B Acquire IR Spectrum (4000-400 cm⁻¹) A->B C Identify characteristic absorption bands B->C D Assign bands to functional groups C->D MS_Workflow Mass Spectrometry Workflow for this compound cluster_prep Sample Preparation cluster_analysis MS Analysis A Dissolve sample in suitable solvent (e.g., Methanol) B Infuse into ESI source A->B C Acquire Full Scan MS B->C D Determine Exact Mass & Formula C->D E Perform MS/MS on molecular ion C->E F Analyze Fragmentation Pattern E->F NMR_Logic NMR-based Structure Elucidation Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1_NMR ¹H NMR Proton_Env Proton Environments & Couplings H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Skeleton C13_NMR->Carbon_Types COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity ¹H-¹³C Direct Connectivity HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity ¹H-¹³C Long-Range Connectivity HMBC->Long_Range_Connectivity NOESY NOESY Stereochemistry Spatial Proximity & Stereochemistry NOESY->Stereochemistry Final_Structure Complete 3D Structure of this compound Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure

References

Total Synthesis Strategies for Aloenin B and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the current strategies for the total synthesis of Aloenin B, a natural product found in Aloe species, and discusses potential pathways for the synthesis of its analogs. While a complete total synthesis of this compound has not been extensively reported in publicly available literature, this guide consolidates the key synthetic steps that have been achieved, focusing on the synthesis of the aglycone and modern glycosylation techniques that could be applied to complete the synthesis.

Introduction to this compound

This compound is a complex natural product featuring a 2-pyrone core linked to a phenyl group, which is further substituted with two different glycosidic moieties. Its intricate structure presents a significant challenge for synthetic chemists. The development of a robust total synthesis would not only provide access to pure this compound for further biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests a convergent approach. The primary disconnections would be at the glycosidic linkages, separating the aglycone from the two sugar moieties. A subsequent disconnection of the aglycone would likely target the bond between the pyrone and the phenyl ring, leading to simpler, more readily available starting materials.

Diagram: Retrosynthetic Analysis of this compound

Retrosynthesis Aloenin_B This compound Aglycone Aloenin Aglycone + Sugars Aloenin_B->Aglycone Glycosidic Bond Disconnection Fragments 2-Pyrone Precursor + Phenyl Precursor Aglycone->Fragments C-C Bond Disconnection Aglycone_Synthesis start Diacetylacetone Trianion + Ester condensation Condensation (-25°C, THF) start->condensation workup Controlled Work-up (pH 6, Freeze-drying) condensation->workup filtration Silica Gel Filtration workup->filtration product Resorcinol Intermediate filtration->product Glycosylation_Cycle Pd0 Pd(0)L_n PdII_A Pd(II)(I)(Chromone)L_n Pd0->PdII_A Oxidative Addition (Iodo-chromone) PdII_B Pd(II)(Glycal)(Chromone)L_n PdII_A->PdII_B Carbopalladation (Glycal) Product Chromone C-Glycoside PdII_B->Product Reductive Elimination Product->Pd0

Troubleshooting & Optimization

Technical Support Center: Optimizing Aloenin B Extraction from Aloe Exudate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the yield of Aloenin B from Aloe exudate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound during extraction?

A1: The yield of this compound is primarily influenced by a combination of factors including the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] Studies have shown that optimizing these parameters is critical for maximizing recovery. For instance, using aqueous mixtures of green organic solvents like propylene glycol has been found to be highly effective.[1][2]

Q2: Which solvent system is most effective for extracting this compound and related compounds?

A2: Methanol and aqueous mixtures of organic solvents are commonly used for the extraction of active compounds from Aloe.[3][4][5] Research optimizing the extraction of similar chromones, like aloesin (aloeresin B), has shown that aqueous propylene glycol is a highly promising and eco-friendly solvent.[1][2] For purification, two-phase solvent systems such as chloroform-methanol-n-butanol-water are employed in techniques like High-Speed Counter-Current Chromatography (HSCCC).[6]

Q3: My this compound extract is degrading. What conditions affect its stability?

A3: this compound, like other anthraquinones and chromones in Aloe, can be sensitive to pH, temperature, and storage duration.[7][8] Generally, related compounds like aloin show greater stability at acidic pH (around 3.5) and are prone to degradation at higher pH values (e.g., 6.7).[7][8][9] Elevated temperatures (e.g., 50°C and 70°C) can also significantly accelerate degradation.[7][8] For long-term preservation, low temperatures and acidic conditions are recommended.[7]

Q4: What is the difference between this compound, Aloin, and Aloesin?

A4: These are distinct phenolic compounds found in Aloe species.

  • This compound is a coumaroyl ester of Aloenin, which is a phenylpyrone derivative.[10] It is a major constituent in some commercial Aloe products.[11]

  • Aloin (also known as barbaloin) is an anthraquinone C-glycoside, existing as two diastereoisomers, Aloin A and Aloin B.[12][13] It is well-known for its laxative properties.[12]

  • Aloesin (also called aloeresin B) is a C-glycosylated chromone.[1][2] It has applications in the cosmetic industry for its effects on melanin formation.[1]

Q5: How can I effectively purify this compound from the crude extract?

A5: High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the preparative isolation and purification of individual compounds like Aloin A and Aloin B from crude Aloe extracts.[6][14] This method utilizes a two-phase solvent system to separate components with high purity.[6] Other chromatographic techniques, followed by crystallization, are also effective for achieving high-purity this compound.[15]

Q6: What analytical method is recommended for quantifying this compound yield?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for accurately quantifying this compound and other related compounds in extracts.[1][16] UPLC-MS/MS offers high sensitivity and is suitable for detecting low levels of these analytes.[14][17]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Sub-optimal solvent system. 2. Inefficient extraction time or temperature. 3. Incorrect solid-to-liquid ratio. 4. Degradation of this compound due to high pH or temperature.[7][8] 5. Poor quality of raw Aloe exudate.1. Switch to a more effective solvent like an aqueous propylene glycol or methanol mixture.[1][5] 2. Optimize temperature and time based on established protocols (e.g., ~60°C).[18] 3. Increase the solid-to-liquid ratio, as studies show a linear improvement in extraction efficiency with a higher ratio.[2][19] 4. Maintain a slightly acidic pH (e.g., 3.5-5.0) during extraction and processing. Store extracts at low temperatures (4°C).[7][8] 5. Ensure the use of fresh, properly sourced Aloe exudate. The concentration of active compounds can vary between species and growing conditions.[20]
Impure Final Product 1. Co-extraction of other compounds (e.g., polysaccharides, other phenolics). 2. Ineffective purification method.1. Perform a pre-extraction or washing step to remove highly polar impurities. 2. Employ a multi-step purification process. High-Speed Counter-Current Chromatography (HSCCC) is highly effective for separating closely related isomers.[6][14] Consider a final crystallization step to achieve high purity.[15]
Inconsistent Results 1. Variation in raw material. 2. Inconsistent extraction parameters. 3. Instability of the compound in the analytical solvent.1. Standardize the source and pre-processing of the Aloe exudate. Drying the latex before extraction can lead to higher yields.[4] 2. Strictly control all experimental variables, including time, temperature, agitation speed, and solvent composition.[21] 3. Use fresh analytical standards and samples for HPLC analysis. Ensure the mobile phase is appropriate for stabilizing the compound.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data from studies on the extraction of this compound and related chromones from Aloe.

Table 1: Comparison of Optimal Conditions for Aloesin (Aloeresin B) Extraction Using Different Green Solvents (Data derived from studies on Aloesin, a structurally related chromone, providing insights applicable to this compound)

Solvent SystemOptimal Temperature (°C)Optimal Time (min)Optimal Solvent Conc. (% w/w)Predicted Aloesin Yield (mg/L)
Ethanol-Water 55.91100 (Pure Water)36.6
Propylene Glycol-Water 60.611064.666.8
Glycerol-Water 56.811073.258.7
Source: Adapted from Martins et al., 2021.[2][19]

Table 2: Stability of Aloin (a related compound) under Different pH and Temperature Conditions (This data on Aloin stability provides a proxy for handling this compound to prevent degradation)

ConditionRemaining Aloin after 7 Days
pH 3.5 (at 25°C)~80%
pH 6.7 (at 25°C)<10%
Storage at 4°C Moderately Stable
Storage at 25°C Moderate Degradation
Heating at 50°C >50% Degradation
Heating at 70°C ~70% Degradation
Source: Adapted from Shabbir et al., 2022.[7][8][9]

Experimental Protocols & Visualizations

Protocol 1: Optimized Solvent Extraction of this compound

This protocol is a generalized procedure based on methods optimized for related compounds in Aloe vera.[2][19]

1. Preparation of Raw Material:

  • Harvest fresh Aloe exudate (the bitter yellow latex).
  • For consistency, the exudate can be dried at room temperature (25°C) for 24 hours to create a powdered raw material.[4][22]

2. Extraction:

  • Weigh 1 part of the dried Aloe exudate powder.
  • Add 25 parts of the extraction solvent (e.g., 65% w/w aqueous propylene glycol) to a reaction vessel. This corresponds to a solid-to-liquid ratio of 40 g/L.[2][19]
  • Heat the mixture to 60°C with continuous stirring.
  • Maintain these conditions for 110 minutes to maximize extraction.

3. Separation and Filtration:

  • After extraction, cool the mixture to room temperature.
  • Centrifuge the mixture at 4000 rpm to pellet the solid residue.
  • Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

4. Quantification:

  • Analyze the filtered extract using HPLC-DAD to determine the concentration of this compound.

Diagram 1: General Workflow for this compound Extraction

cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_analysis Phase 4: Analysis Start Harvest Aloe Exudate Dry Dry Exudate (Optional) Start->Dry Mix Mix with Solvent (e.g., aq. Propylene Glycol) Dry->Mix Heat Heat & Stir (e.g., 60°C, 110 min) Mix->Heat Filter Centrifuge & Filter Heat->Filter Crude Crude this compound Extract Filter->Crude Purify Chromatography (e.g., HSCCC) Crude->Purify Pure Pure this compound Purify->Pure Analyze Quantify with HPLC-DAD Pure->Analyze

Caption: Workflow from raw Aloe exudate to purified this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield C1 Extraction Parameters Problem->C1 C2 Chemical Degradation Problem->C2 C3 Raw Material Problem->C3 S1a Optimize Solvent & Ratio C1->S1a S1b Verify Temp & Time C1->S1b S2a Control pH (Acidic) C2->S2a S2b Reduce Temperature C2->S2b S3a Standardize Aloe Source C3->S3a S3b Use Dried Exudate C3->S3b

Caption: Troubleshooting flowchart for diagnosing low this compound yield.

References

Overcoming Aloenin B solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aloenin B, focusing on overcoming solubility challenges in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural compound isolated from plants of the Aloe genus.[1] Like many natural products, it possesses hydrophobic properties, which can lead to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For a related compound, Aloin B (Isobarbaloin), Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. A solubility of up to 50 mg/mL in DMSO has been reported.[2] It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.[2]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cytotoxicity, while still being sufficient to maintain this compound's solubility.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (e.g., 37°C) medium can help improve solubility.[3]

  • Employ rapid mixing: Add the stock solution dropwise to the medium while vortexing or swirling to ensure immediate and thorough mixing.[3]

  • Consider co-solvents: For challenging solubility issues, a co-solvent system can be effective. Formulations containing PEG300, Tween-80, or SBE-β-CD have been used to solubilize the related Aloin B.[2]

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: While DMSO is a common choice, other organic solvents like ethanol can also be used. Additionally, formulating with solubilizing agents such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules, may enhance aqueous solubility.[3]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

Symptoms: A visible precipitate forms instantly when the this compound stock solution is added to the cell culture medium.

Possible Causes Solutions & Recommendations
High Final Concentration The final concentration of this compound may exceed its solubility limit in the aqueous medium. Solution: Perform a dilution series to determine the maximum soluble concentration in your specific medium.[3]
Insufficient Mixing The concentrated stock solution is not dispersing quickly enough upon addition to the medium. Solution: Add the stock solution dropwise while vortexing or swirling the medium to ensure rapid and thorough mixing.[3]
Temperature Shock A significant temperature difference between the stock solution and the medium can cause precipitation. Solution: Ensure both your stock solution and culture medium are at the same temperature (e.g., 37°C) before mixing.[3]
Media Components Salts and proteins in the cell culture medium can affect the solubility of your compound.[3] Solution: Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to the issue.
Issue 2: Delayed Precipitation in Culture

Symptoms: The medium appears clear after adding this compound, but a precipitate (e.g., crystals) forms after a few hours of incubation.

Possible Causes Solutions & Recommendations
Metastable Supersaturation You may have created a supersaturated solution that is not stable over the long term at incubation temperatures. Solution: Reduce the final concentration of this compound in your experiment.[3]
pH Shift in Medium Cell metabolism can alter the pH of the culture medium, affecting compound solubility. Solution: Use a medium with a more robust buffering system, such as one containing HEPES, and monitor the pH of your culture.[3]
Interaction with Cellular Components This compound may bind to cellular components or be metabolized, leading to the formation of an insoluble product. Solution: Consider using a cell-free assay system to investigate this possibility if it is compatible with your research goals.[3]

Quantitative Data Summary

The following table summarizes the reported solubility of Aloin B (Isobarbaloin), a closely related compound to this compound.

Solvent/System Solubility Notes Reference
DMSO50 mg/mL (119.51 mM)Requires sonication; use newly opened DMSO.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.98 mM)Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.98 mM)Clear solution.[2]
10% DMSO, 90% Corn Oil2.5 mg/mL (5.98 mM)Clear solution; requires sonication.[2]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Dissolution: Facilitate dissolution by vortexing and, if necessary, using an ultrasonic bath.[2] Visually inspect to ensure all solid has dissolved.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol: General In Vitro Cell-Based Assay
  • Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. Ensure rapid mixing during this step.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Perform your desired endpoint assay (e.g., MTT assay for cell viability, Western blot for protein expression, etc.).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Medium) prep_stock->prep_working Thaw & Dilute treat_cells Treat Cells with This compound prep_working->treat_cells Add to Cells seed_cells Seed Cells in Plate seed_cells->treat_cells Adherence incubate Incubate treat_cells->incubate endpoint Endpoint Analysis (e.g., Viability, Western Blot) incubate->endpoint

Caption: A generalized workflow for conducting an in vitro cell-based assay with this compound.

mapk_pathway aloenin_b This compound mek MEK aloenin_b->mek Inhibition? receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Response (Proliferation, Differentiation, etc.) transcription->response

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for this compound.

References

Troubleshooting poor peak resolution in Aloenin B HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to poor peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Aloenin B and related compounds such as Aloin A and Aloin B.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in my this compound chromatogram?

Poor peak resolution in HPLC, characterized by overlapping peaks, peak tailing, or peak fronting, can stem from several factors related to your method, column, or instrument. The primary factors influencing resolution are column efficiency (N), selectivity (α), and retention factor (k)[1][2]. Common issues include an inappropriate mobile phase composition, a worn-out or unsuitable column, incorrect flow rate, or temperature fluctuations[3][4].

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing, where the peak asymmetry is greater than one, can be caused by several factors:

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar analytes like this compound.

    • Solution: Use a base-deactivated column or add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Also, operating the mobile phase at a lower pH (e.g., around 3) can suppress the ionization of silanol groups[5].

  • Column Overload: Injecting too much sample can lead to peak distortion[3].

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Buildup of contaminants on the column frit or packing material can cause peak shape issues.

    • Solution: Flush the column with a strong solvent (e.g., methanol or acetonitrile) or, if necessary, replace the column[6].

Q3: I am observing peak fronting for my this compound analysis. What should I do?

Peak fronting, the inverse of tailing, is less common but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak[7][8].

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting[3].

    • Solution: Dilute your sample.

Q4: My this compound peak is co-eluting with another peak. How can I improve the separation?

Co-elution, or inadequate separation between two peaks, is a direct indication of poor resolution. To improve separation, you can adjust the following parameters:

  • Mobile Phase Composition: This is often the most effective way to change selectivity (α)[1][2].

    • For Reversed-Phase HPLC: Increase the retention of polar compounds like this compound by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase[1][2]. You can also try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter the elution order[2].

  • pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity[3][9].

  • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, it can also alter the selectivity, so it should be optimized carefully[1][2].

  • Column Chemistry: If adjusting the mobile phase does not provide adequate resolution, consider switching to a column with a different stationary phase (e.g., from a C18 to a C8 or a phenyl column) to exploit different analyte-stationary phase interactions[9][10].

Q5: My retention times are shifting from one injection to the next. What could be the cause?

Retention time instability can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase or after a gradient elution[7].

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the solvent ratio or pH, can lead to shifts in retention time[3][7].

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase to prevent bubble formation in the pump.

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times[7].

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time variability[11].

    • Solution: Purge the pump to remove air bubbles and check the pump seals and check valves for wear.

Quantitative Data Summary

The following table summarizes typical starting parameters for the HPLC analysis of Aloenin and related compounds, based on published methods. These should be considered as a starting point for method development and optimization.

ParameterValueReference
Column ProntoSIL-120-5-C18 (2 x 75 mm, 5 µm)[1]
Mobile Phase A 0.1 M HClO₄ with 4.1 M LiClO₄ in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient 12-28% B (0-9 min), 28-46% B (9-15 min)[1]
Flow Rate 200 µL/min[1]
Column Temperature 45°C[1]
Detection Wavelength 303 nm[1]
Injection Volume 2 µL[1]

Detailed Experimental Protocol

This protocol provides a representative method for the HPLC analysis of this compound.

1. Objective: To achieve adequate separation and quantification of this compound in a sample matrix.

2. Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Perchloric Acid (HClO₄)

  • Lithium Perchlorate (LiClO₄)

  • This compound standard (≥98% purity)

  • Sample containing this compound

  • 0.45 µm syringe filters

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., ProntoSIL-120-5-C18, 2 x 75 mm, 5 µm).

4. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1 M solution of perchloric acid containing 4.1 M lithium perchlorate in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, preferably the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature to 45°C.

    • Equilibrate the column with the initial mobile phase composition (12% B) at a flow rate of 200 µL/min until a stable baseline is observed.

    • Set the detection wavelength to 303 nm.

    • Inject 2 µL of the standard or sample solution.

    • Run the following gradient program:

      • 0-9 min: 12% to 28% B

      • 9-15 min: 28% to 46% B

      • Follow with a column wash and re-equilibration step.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Integrate the peak area and quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in this compound HPLC analysis.

G Troubleshooting Poor Peak Resolution in this compound HPLC Analysis cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Advanced Troubleshooting cluster_3 Resolution Start Poor Peak Resolution Observed Problem_Type Identify Problem: - Peak Tailing - Peak Fronting - Broad Peaks - Co-elution Start->Problem_Type Check_Method Review Method Parameters: - Mobile Phase Composition & pH - Flow Rate - Temperature - Injection Volume Problem_Type->Check_Method Check_Column Inspect Column: - Age & Usage - Contamination - Correct Installation Problem_Type->Check_Column Adjust_Mobile_Phase Adjust Mobile Phase: - Decrease % Organic for more retention - Change organic solvent type - Adjust pH Check_Method->Adjust_Mobile_Phase Selectivity/Retention Issue Optimize_Flow_Rate Optimize Flow Rate: - Lower flow rate may improve resolution Check_Method->Optimize_Flow_Rate Efficiency Issue Change_Column Change Column: - Different stationary phase (e.g., C8, Phenyl) - Smaller particle size or longer column Check_Column->Change_Column Column Issue Sample_Prep Review Sample Preparation: - Sample solvent compatibility - Sample concentration Adjust_Mobile_Phase->Sample_Prep Persistent Issue Resolution_Achieved Resolution Achieved Adjust_Mobile_Phase->Resolution_Achieved Problem Solved Optimize_Flow_Rate->Sample_Prep Persistent Issue Optimize_Flow_Rate->Resolution_Achieved Problem Solved Change_Column->Resolution_Achieved Problem Solved Sample_Prep->Change_Column Persistent Issue

References

Aloenin B stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Aloenin B in various solvents and under different storage conditions. The information is designed to help you troubleshoot experiments and maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous solvents such as DMSO, ethanol, or methanol. For immediate use in aqueous buffers, prepare fresh solutions and use them on the same day to minimize degradation. While specific stability data in organic solvents is limited, related anthraquinone glycosides show better stability in non-aqueous environments.

Q2: How should I store solid this compound and its solutions?

A2: Solid this compound should be stored desiccated at -20°C.[1] Stock solutions in anhydrous organic solvents can be stored at -20°C for several months.[1] Aqueous solutions are less stable and should be prepared fresh. Avoid repeated freeze-thaw cycles.

Q3: What are the main factors that affect the stability of this compound?

A3: The stability of this compound, inferred from studies on the closely related compound Aloin, is significantly affected by pH, temperature, and light. Alkaline conditions and elevated temperatures accelerate degradation.[2]

Q4: What are the likely degradation products of this compound?

A4: Based on the degradation of similar compounds like Aloin, the degradation of this compound may involve hydrolysis of the glycosidic bond, particularly under acidic conditions, to yield the aglycone. In neutral to basic conditions, oxidation can lead to the formation of various degradation products.[2]

Q5: Can I use vortexing or sonication to dissolve this compound?

A5: Yes, for compounds that are difficult to dissolve, gentle warming to 37°C and sonication can be used to aid dissolution.[1] However, prolonged exposure to heat should be avoided to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment, especially when using aqueous buffers. Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Loss of compound activity Improper storage of solid compound or stock solution.Ensure solid this compound is stored in a desiccator at -20°C. For stock solutions, use anhydrous solvents and store at low temperatures.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound during sample preparation or analysis.Optimize HPLC method to ensure it is stability-indicating. Use acidic mobile phases if possible, as related compounds show better stability at lower pH.[2] Keep sample vials in the autosampler cool, if possible.
Precipitation of this compound in aqueous buffer Low solubility in the chosen buffer.Check the solubility of this compound in your specific buffer system. A small percentage of an organic co-solvent (like DMSO or ethanol) may be added to improve solubility, but be mindful of its potential effects on your experiment.

Data on Stability of Related Compounds

Since direct quantitative stability data for this compound is scarce, the following tables summarize the stability of the closely related compound Aloin (a mixture of Aloin A and Aloin B) under various conditions. This data can be used to infer the potential stability of this compound.

Table 1: Stability of Aloin A in Aqueous Solutions at Different Temperatures

TemperatureTimeRemaining Aloin A (%)
50°C12 hours< 10%
70°C6 hours< 10%

Data from a study on Aloin A, a diastereomer of Aloin B.[2]

Table 2: Stability of Aloin A in Aqueous Solutions at Different pH

pHTimeRemaining Aloin A (%)
2.014 days94%
8.012 hours< 2%

Data from a study on Aloin A, a diastereomer of Aloin B.[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control sample (stock solution kept at -20°C), by a stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method

This method is based on a validated method for Aloin and can be adapted for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 299 nm for Aloin).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis AloeninB This compound Stock Solution Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) AloeninB->Stress Control Control Sample (-20°C) AloeninB->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Data Data Comparison and Degradation Profile HPLC->Data

Workflow for a Forced Degradation Study of this compound.

Degradation_Pathway AloeninB This compound (Glycoside) Aglycone Aglycone AloeninB->Aglycone  Acid Hydrolysis OxidationProducts Oxidation Products AloeninB->OxidationProducts  Alkaline/Neutral Conditions + Light/Heat

Inferred Degradation Pathways for this compound.

References

Technical Support Center: Optimizing Cell Culture Conditions for Aloenin B Bioactivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for testing the bioactivity of Aloenin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioactivities?

This compound is a natural compound isolated from the leaves and roots of Aloe hijazensis.[1] While research specifically on this compound is emerging, it belongs to a class of compounds from Aloe species, such as aloin and aloesin, known for their potential anti-inflammatory and anti-cancer properties.[2][3] It is structurally related to Aloin B (also known as Isobarbaloin). Therefore, it is hypothesized that this compound may exhibit similar bioactivities, including the modulation of inflammatory and cancer-related signaling pathways.

Q2: Which cell lines are recommended for testing the bioactivity of this compound?

The choice of cell line depends on the specific bioactivity being investigated. Based on studies of related compounds, the following cell lines are recommended:

  • For Anti-inflammatory Activity:

    • RAW 264.7 (Murine Macrophages): A widely used cell line to study inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound to assess its anti-inflammatory effects.[4]

    • THP-1 (Human Monocytes): These cells can be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[5][6][7][8] Differentiated THP-1 cells provide a human-based model to study inflammatory responses.

  • For Anti-cancer Activity:

    • SKOV3 (Human Ovarian Cancer): This cell line has been used to demonstrate the anti-cancer effects of the related compound aloesin.[9]

    • MCF-7 (Human Breast Cancer, ErbB-2 negative): This cell line has shown sensitivity to aloin, a related anthracycline.[10]

    • Other cancer cell lines: The choice of cell line should be guided by the specific type of cancer being targeted for therapeutic intervention.

Q3: How should I prepare a stock solution of this compound?

This compound is expected to have limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture experiments.[11]

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and sonication may aid in dissolution.[11]

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v) .[12][13][14] Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

This section addresses common issues that may arise during this compound bioactivity testing.

I. Cell Culture and Viability Issues
Problem Possible Cause Solution
Low Cell Viability After Treatment This compound may be cytotoxic at the tested concentrations.Perform a dose-response experiment using a cell viability assay (e.g., MTT or MTS) to determine the IC50 value and select non-toxic concentrations for further bioactivity assays.
High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is below 0.5%.[12][13] Run a vehicle control to confirm that the solvent is not the cause of toxicity.
Contamination of cell culture.Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination. Discard contaminated cultures and thoroughly disinfect the incubator and biosafety cabinet.
Inconsistent Cell Growth Inconsistent seeding density.Ensure a uniform cell suspension before seeding. Mix the cell suspension gently but thoroughly before aliquoting into wells.
Edge effects in multi-well plates.To minimize evaporation from outer wells, fill the outer wells with sterile PBS or medium without cells. Ensure proper humidification in the incubator.
Cells have been passaged too many times.Use cells with a low passage number and do not continuously culture them for extended periods.
Precipitation of this compound in Culture Medium Poor solubility of the compound at the working concentration.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Perform a solubility test of this compound in your specific cell culture medium before starting the experiment.
Interaction with components in the serum.Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.
II. Inconsistent Bioassay Results
Problem Possible Cause Solution
High Variability Between Replicates Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents before and after addition to wells.
Inconsistent cell numbers across wells.Use a cell counter to ensure accurate cell seeding. Allow cells to attach and spread evenly before adding the treatment.
Fluctuation in incubator conditions (temperature, CO2).Monitor incubator temperature and CO2 levels daily. Avoid frequent opening of the incubator door.
Weak or No Bioactive Effect Observed Sub-optimal concentration of this compound.Perform a dose-response study to identify the optimal concentration range.
Insufficient incubation time.Optimize the treatment duration. Time-course experiments can help determine the optimal time point to observe the desired effect.
Degradation of this compound.Prepare fresh dilutions of this compound from the frozen stock for each experiment. Protect the stock solution from light.
Inappropriate assay for the expected mechanism of action.Based on related compounds, this compound may affect pathways like NF-κB and MAPK.[9] Use assays that measure the activation of these pathways (e.g., reporter assays, Western blotting).

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is used to assess the cytotoxicity of this compound and determine the appropriate concentration range for bioactivity assays.

Materials:

  • Cells of interest (e.g., RAW 264.7, THP-1, SKOV3)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 24-well cell culture plates

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated group.

NF-κB Reporter Assay

This assay measures the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

  • 96-well white, clear-bottom cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.[17]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[18][19][20]

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Visualizations

Experimental Workflow for this compound Bioactivity Screening

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Bioactivity Testing cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Conclusion start Prepare this compound Stock (in DMSO) cell_culture Culture Selected Cell Line (e.g., RAW 264.7, SKOV3) start->cell_culture mtt_assay Perform MTT Assay (Dose-Response) cell_culture->mtt_assay ic50 Determine IC50 and Non-Toxic Concentrations mtt_assay->ic50 anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine ELISA) ic50->anti_inflammatory anti_cancer Anti-cancer Assays (e.g., Apoptosis, Migration) ic50->anti_cancer nfkb_assay NF-κB Reporter Assay anti_inflammatory->nfkb_assay mapk_blot MAPK Western Blot anti_cancer->mapk_blot data_analysis Data Analysis and Interpretation nfkb_assay->data_analysis mapk_blot->data_analysis conclusion Conclusion on Bioactivity and Mechanism data_analysis->conclusion G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK AloeninB This compound AloeninB->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription G start Low Cell Viability Observed check_control Is viability also low in vehicle control? start->check_control yes_control Yes check_control->yes_control Yes no_control No check_control->no_control No dmso_issue Potential DMSO Toxicity yes_control->dmso_issue compound_issue Potential Compound Cytotoxicity no_control->compound_issue reduce_dmso Reduce final DMSO concentration (<0.5%) dmso_issue->reduce_dmso retest_control Retest with lower DMSO concentration reduce_dmso->retest_control dose_response Perform dose-response (MTT assay) compound_issue->dose_response lower_concentration Use lower, non-toxic concentrations dose_response->lower_concentration

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the co-elution of Aloenin B with related compounds during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

Based on chromatographic studies of Aloe species, the most common compounds that are likely to co-elute with this compound include its structurally related chromone, Aloesin, as well as various anthraquinones such as Aloin A and Aloin B.[1][2][3] The similarity in polarity and molecular weight of these compounds makes their separation challenging.

Q2: Why am I seeing a broad or tailing peak for this compound in my HPLC analysis?

Peak broadening or tailing for this compound can be indicative of several issues, including co-elution with another compound, secondary interactions with the stationary phase, or suboptimal mobile phase conditions. It is crucial to ensure proper column equilibration and to optimize the mobile phase composition and pH to achieve sharp, symmetrical peaks.

Q3: Can I use the same method for separating this compound as I use for Aloin A and B?

While methods for separating the diastereomers Aloin A and Aloin B are well-established, they may not be optimal for resolving this compound from other compounds.[4][5][6][7] this compound, a chromone, has different physicochemical properties than the anthraquinone glucosides Aloin A and B. Therefore, a dedicated method development or significant modification of existing aloin separation protocols is often necessary.

Q4: Is there an alternative to reverse-phase HPLC for this compound purification?

Yes, High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the preparative separation of various compounds from Aloe extracts, including the separation of Aloenin from Aloesin.[1][4][7] This technique avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption and degradation of target compounds.

Troubleshooting Guide: Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other compounds.

Problem: Poor resolution between this compound and a co-eluting peak.

G start Start: Poor Resolution of this compound check_method Step 1: Verify Analytical Method Parameters - Column Type - Mobile Phase Composition - Flow Rate & Temperature - Detection Wavelength start->check_method optimize_hplc Step 2: Optimize HPLC Conditions check_method->optimize_hplc change_gradient 2a: Modify Gradient Slope optimize_hplc->change_gradient Initial Adjustment consider_ccc Step 3: Consider Alternative Technique High-Speed Counter-Current Chromatography (HSCCC) optimize_hplc->consider_ccc If HPLC optimization fails change_solvent 2b: Alter Mobile Phase Organic Solvent (e.g., Acetonitrile vs. Methanol) change_gradient->change_solvent If resolution is still poor change_ph 2c: Adjust Mobile Phase pH change_solvent->change_ph If co-elution persists change_column 2d: Switch to a Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano) change_ph->change_column For challenging separations end End: Successful Separation change_column->end develop_ccc Develop HSCCC Two-Phase Solvent System consider_ccc->develop_ccc develop_ccc->end

Data on Separation Parameters

The following tables summarize key parameters from published methods for the separation of Aloe compounds, which can be used as a starting point for method development.

Table 1: HPLC Parameters for Analysis of Aloe Phenolic Compounds

ParameterMethod 1[2]Method 2[6]
Column ProntoSIL-120-5-C18 (2 x 75 mm)Fused core C18
Mobile Phase Gradient: LiClO4 (4.1 M)/HClO4 (0.1 M) : CH3CNIsocratic
Detection 303 nmNot specified
Key Separations Aloenin from 8 other phenolic compoundsAloin A and Aloin B

Table 2: Counter-Current Chromatography (CCC) Solvent Systems for Aloe Compounds

Two-Phase Solvent System (v/v/v)Target SeparationReference
Ethyl acetate / 1-butanol / water (3:2:5)Aloesin and Aloenin[1]
Chloroform / methanol / water (4:2:3)Aloin A and Aloin B[4]
Ethyl acetate / methanol / water (5:1:5)Aloin A and Aloin B[4]
n-butanol / ethyl acetate / water (1:3:4)Aloin A and Aloin B[4]
Chloroform / methanol / n-butanol / water (4:3:1:2)Aloin A and Aloin B[7]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for this compound Analysis

This protocol is a starting point for the analytical separation of this compound and related compounds.

G prep Sample Preparation - Dissolve extract in mobile phase - Filter through 0.45 µm syringe filter hplc HPLC System Setup - Column: C18, e.g., ProntoSIL-120-5-C18 - Detector: UV at 303 nm prep->hplc elution Gradient Elution - Mobile Phase A: 0.1 M HClO4 with 4.1 M LiClO4 - Mobile Phase B: Acetonitrile - Run gradient to optimize separation hplc->elution analysis Data Analysis - Identify this compound peak by retention time - Assess peak purity and resolution elution->analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the Aloe extract in the initial mobile phase solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is recommended as a starting point (e.g., ProntoSIL-120-5-C18, 2 x 75 mm).[2]

    • Mobile Phase A: Aqueous solution of 4.1 M LiClO4 in 0.1 M HClO4.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient Program: Develop a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute compounds of increasing hydrophobicity.

    • Flow Rate: Typically 0.2-1.0 mL/min for analytical columns.

    • Column Temperature: Maintain a constant temperature, e.g., 25°C.

    • Detection: UV detector set to 303 nm for Aloenin.[2]

  • Injection and Data Acquisition:

    • Inject the filtered sample onto the HPLC system.

    • Acquire chromatogram data for the duration of the run.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a pure standard if available.

    • Evaluate the resolution between the this compound peak and any adjacent peaks. A resolution value of >1.5 is generally considered baseline separation.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation of this compound

This protocol provides a general framework for separating this compound from Aloesin using HSCCC.

  • Solvent System Selection and Preparation:

    • Prepare the two-phase solvent system: Ethyl acetate / 1-butanol / water (3:2:5 v/v/v).[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • HSCCC Instrument Setup:

    • Fill the CCC column with the stationary phase (upper phase).

    • Set the rotational speed of the centrifuge.

    • Pump the mobile phase (lower phase) through the column at a specific flow rate.[1]

  • Sample Introduction and Fraction Collection:

    • Once the system has reached hydrodynamic equilibrium (a stable retention of the stationary phase), dissolve the crude extract in a small volume of the biphasic solvent system.

    • Inject the sample into the column.

    • Collect fractions of the eluent at regular intervals.

  • Analysis of Fractions:

    • Analyze the collected fractions by a suitable analytical method, such as the HPLC protocol described above, to determine the fractions containing pure this compound.

  • Pooling and Concentration:

    • Pool the fractions containing the purified this compound.

    • Evaporate the solvent to obtain the isolated compound.

References

Validation & Comparative

Unveiling the Neuroprotective Potential of Aloe Vera Compounds: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of compounds derived from Aloe vera, with a focus on Aloin and Aloe-emodin, in the context of prevalent neurological disorders. While direct in vivo studies on Aloenin B are limited, the existing research on related compounds offers valuable insights into their therapeutic potential and mechanisms of action.

This guide synthesizes experimental data from various in vivo models of neurodegeneration, including stroke, Alzheimer's disease, and Parkinson's disease. We present a comparative analysis with a well-established neuroprotective agent, Edaravone, to benchmark the efficacy of these natural compounds. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to facilitate a comprehensive understanding of their neuroprotective profiles.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vivo studies investigating the neuroprotective effects of Aloe-emodin and Aloin in various animal models of neurological disorders, alongside comparative data for Edaravone.

Table 1: Neuroprotective Effects of Aloe-emodin in a Rat Model of Ischemic Stroke (MCAO/R)

Treatment GroupDoseInfarct Size Reduction (%)Neurological Deficit Score ImprovementReference
Aloe-emodin50 mg/kgSignificantly reducedSignificantly improved[1]
Edaravone (for comparison)3 mg/kg~35%Significantly improved(Data from representative studies)

Table 2: Effects of Aloe-emodin on Biochemical Markers of Oxidative Stress in a Rat Model of Ischemic Stroke

Treatment GroupDoseSuperoxide Dismutase (SOD) ActivityMalondialdehyde (MDA) LevelsReference
Aloe-emodin50 mg/kgSignificantly increasedSignificantly decreased[1]
Edaravone (for comparison)3 mg/kgSignificantly increasedSignificantly decreased(Data from representative studies)

Table 3: Neuroprotective Effects of Aloe vera Extract in a Mouse Model of Parkinson's Disease

Treatment GroupDoseImprovement in Motor Function (Rota-rod test)Protection of Dopaminergic NeuronsReference
Aloe vera extract200 & 400 mg/kgSignificantly increased retention timeMinimal neuronal destruction[2][3]
Levodopa (standard care)VariesSymptomatic relief, no neuroprotectionDoes not prevent neurodegeneration(General knowledge)

Table 4: Effects of Aloe-emodin in a Mouse Model of Alzheimer's Disease (APP/PS1)

Treatment GroupDoseCognitive Function Improvement (Morris Water Maze)Reduction in Aβ Plaque LoadReference
Aloe-emodin25, 50, 100 mg/kgAlleviated cognitive dysfunctionData not specified[4]
Donepezil (standard care)VariesSymptomatic improvement in cognitionDoes not significantly alter Aβ plaques[4]

Signaling Pathways in Neuroprotection

The neuroprotective effects of compounds derived from Aloe vera are attributed to their modulation of several key signaling pathways involved in cell survival, inflammation, and oxidative stress.

Signaling Pathways in Neuroprotection cluster_Aloe Aloe-emodin / Aloin cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes Aloe_Compound Aloe-emodin / Aloin PI3K_Akt PI3K/Akt Pathway Aloe_Compound->PI3K_Akt NF_kB NF-κB Pathway Aloe_Compound->NF_kB AMPK_SIRT3 AMPK/PGC-1α/SIRT3 Pathway Aloe_Compound->AMPK_SIRT3 Cell_Survival ↑ Neuronal Survival PI3K_Akt->Cell_Survival Inflammation ↓ Neuroinflammation NF_kB->Inflammation Mitophagy ↑ Mitophagy AMPK_SIRT3->Mitophagy Oxidative_Stress ↓ Oxidative Stress Mitophagy->Oxidative_Stress Experimental Workflow for In Vivo Neuroprotection Studies cluster_Model Animal Model Induction cluster_Treatment Treatment Regimen cluster_Assessment Assessment of Neuroprotection Model Induction of Neurodegeneration (e.g., MCAO, MPTP, APP/PS1) Treatment Administration of Test Compound (e.g., this compound, Aloe-emodin) Model->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze, Rota-rod) Treatment->Behavioral Histological Histological Analysis (e.g., TTC Staining, Immunohistochemistry) Behavioral->Histological Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Histological->Biochemical

References

Comparative analysis of Aloenin B and Aloin B bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in the available scientific literature exists when comparing the bioactivity of Aloenin B and Aloin B. While Aloin B has been the subject of numerous studies elucidating its various biological effects, research on this compound is strikingly limited, with a significant lack of quantitative bioactivity data. This guide provides a comprehensive overview of the known bioactivities of Aloin B, supported by experimental data and protocols, and highlights the current knowledge gap regarding this compound.

Aloin B: A Profile of Bioactivity

Aloin B, a diastereomer of Aloin A, is a prominent anthraquinone glycoside found in the latex of Aloe species. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Aloin B has demonstrated notable antioxidant activity in various in vitro assays. The capacity to scavenge free radicals is a key mechanism underlying its protective effects against oxidative stress.

Table 1: Antioxidant Activity of Aloin B

AssayTest SystemIC50 ValueReference
DPPH Radical ScavengingChemical Assay0.15 ± 0.02 mM[1]

The antioxidant activity of Aloin B was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1]

  • Preparation of DPPH Solution: A 0.004% solution of DPPH in methanol was prepared.

  • Sample Preparation: Various concentrations of Aloin B (6.25 to 100 µg/mL) were prepared in methanol.

  • Reaction: 50 µL of each Aloin B concentration was mixed with 5 mL of the DPPH solution.

  • Incubation: The mixture was incubated for 30 minutes at 37°C in the dark.

  • Measurement: The absorbance of the mixture was measured at 517 nm using a UV-visible spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) was determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Prepare DPPH Solution (0.004% in Methanol) C Mix Aloin B and DPPH Solution A->C B Prepare Aloin B Samples (Various Concentrations) B->C D Incubate at 37°C for 30 min C->D E Measure Absorbance at 517 nm D->E F Calculate IC50 Value E->F

DPPH Assay Workflow
Anticancer Activity

Aloin B has been reported to exhibit cytotoxic effects against various cancer cell lines. This activity is often evaluated using the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Aloin (Aloin B as a major component)

Cell LineAssayIC50 ValueReference
MCF-7 (Breast Cancer)MTT Assay60 µg/mL[2]
SK-BR-3 (Breast Cancer)MTT Assay150 µg/mL[2]
HeLaS3 (Cervical Cancer)MTT Assay97 µM[3]

Note: Some studies evaluate "Aloin" as a mixture of Aloin A and B, with Aloin B often being the predominant isomer.[4]

The cytotoxic effect of aloin was determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5][6][7][8][9]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of aloin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value was determined.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Data Analysis A Seed Cells in 96-well Plate B Treat with Aloin B A->B C Add MTT Solution B->C D Incubate (3-4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Workflow
Anti-inflammatory Activity

Aloin B is known to possess anti-inflammatory properties.[4] Studies have shown that aloin can inhibit the production of pro-inflammatory mediators. For instance, aloin has been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[10] However, specific IC50 values for Aloin B in anti-inflammatory assays are not consistently reported in the reviewed literature, with many studies focusing on the broader effects of "aloin."

Anti_Inflammatory_Pathway A Inflammatory Stimuli (e.g., LPS) B Activation of NF-κB & STAT-1 A->B E Increased Expression of iNOS & COX-2 B->E C Aloin B C->B Inhibits D Inhibition F Production of Pro-inflammatory Mediators (NO, Prostaglandins) E->F

Aloin B Anti-inflammatory Pathway

This compound: The Knowledge Gap

In stark contrast to Aloin B, there is a significant lack of publicly available scientific data on the bioactivity of this compound. While it has been identified as a compound isolated from the leaves and roots of Aloe hijazensis, comprehensive studies detailing its pharmacological effects are absent from the current literature.[11] No quantitative data, such as IC50 values for antioxidant, anti-inflammatory, or anticancer activities, could be retrieved.

This data deficiency prevents a direct and meaningful comparative analysis of the bioactivity of this compound and Aloin B. The reasons for this research gap are not immediately apparent from the available literature. It may be that this compound is present in lower quantities, more difficult to isolate, or has not yet been a focus of extensive pharmacological screening.

Conclusion

The current body of scientific evidence provides a good understanding of the antioxidant, anticancer, and anti-inflammatory properties of Aloin B, with quantitative data available to support these claims. However, a significant knowledge gap exists concerning the bioactivity of this compound. Future research is warranted to isolate and characterize this compound and to systematically evaluate its pharmacological properties. Such studies would be crucial to enable a comprehensive comparative analysis with its more studied counterpart, Aloin B, and to fully understand the therapeutic potential of the diverse phytochemicals present in the Aloe genus. Researchers, scientists, and drug development professionals are encouraged to address this gap in the scientific literature.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aloenin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific bioactive compounds in natural products is paramount for quality control, standardization, and clinical research. Aloenin B, a chromone found in Aloe species, is of increasing interest for its potential therapeutic properties. This guide provides a comparative overview of different analytical methodologies that can be employed and cross-validated for the quantification of this compound and related chromones.

Due to a scarcity of publicly available, validated methods specifically for this compound, this guide details validated methods for other closely related chromones found in Aloe species. The principles and protocols described herein provide a strong foundation for the development and validation of analytical methods for this compound. The primary methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, balancing factors such as sensitivity, selectivity, speed, and cost. Below is a summary of the performance characteristics of HPLC-UV and UHPLC-MS for the analysis of chromones in Aloe species, which can be adapted for this compound.

ParameterHPLC-UV for ChromonesUHPLC-MS for Chromones
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) Not specified0.2 - 1.1 µg/mL
Limit of Quantification (LOQ) Not specified0.2 - 1.1 µg/mL
Accuracy (Recovery) 96.8% - 103.5%100% - 114%
Precision (RSD) < 3% (Intra-day and Inter-day)< 2%

Experimental Workflow for Cross-Validation

The cross-validation of analytical methods ensures consistency and reliability of results across different analytical platforms. A typical workflow involves sample preparation followed by analysis using two or more distinct methods. The results are then statistically compared to establish equivalence.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation raw_material Aloe Plant Material extraction Ultrasonic Extraction (70% Methanol) raw_material->extraction filtration Filtration extraction->filtration hplc HPLC-UV Analysis filtration->hplc Inject lcms UHPLC-MS Analysis filtration->lcms Inject data_hplc HPLC Data (Chromatograms, Peak Areas) hplc->data_hplc data_lcms UHPLC-MS Data (Chromatograms, Mass Spectra) lcms->data_lcms comparison Statistical Comparison (Linearity, Accuracy, Precision) data_hplc->comparison data_lcms->comparison final_report Validated Method Report comparison->final_report Generate Report

Caption: A generalized workflow for the cross-validation of HPLC-UV and UHPLC-MS methods for the quantification of chromones in Aloe species.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. The following protocols are based on validated methods for chromone analysis in Aloe species and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

a. Sample Preparation:

  • Weigh 1.0 g of powdered Aloe plant material.

  • Add 50 mL of 70% methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane prior to HPLC injection.

b. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity HPLC system or equivalent.

  • Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • 0-15 min: 12% B

    • 15-30 min: 12-18% B

    • 30-60 min: 18-22% B

    • 60-68 min: 22-40% B

    • 68-75 min: return to 12% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

c. Validation Parameters:

  • Linearity: Assessed by injecting a series of standard solutions of varying concentrations.

  • Accuracy: Determined by the recovery of spiked samples.

  • Precision: Evaluated through intra-day and inter-day analysis of standard solutions.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of compounds in complex matrices and at low concentrations.

a. Sample Preparation:

  • Accurately weigh 10 mg of the dried Aloe exudate.

  • Dissolve in 10 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Waters Acquity UPLC system coupled to a Waters Synapt G2 Q-TOF mass spectrometer or equivalent.

  • Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

c. Validation Parameters:

  • Linearity: Established by constructing calibration curves for each analyte.

  • LOD and LOQ: Determined based on the signal-to-noise ratio.

  • Accuracy: Assessed through spike recovery experiments.[1]

  • Precision: Determined by repeated injections of quality control samples at different concentrations.[1]

Conclusion

Both HPLC-UV and UHPLC-MS are powerful techniques for the quantification of chromones in Aloe species. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control, especially when using a single standard for multiple analytes.[2] UHPLC-MS provides higher sensitivity and selectivity, which is advantageous for the analysis of complex samples and for detecting trace-level compounds.[1]

For the specific quantification of this compound, it is recommended to adapt and validate one of these methods. This would involve obtaining a pure reference standard for this compound and performing a full method validation according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness for its intended purpose. The cross-validation of two validated methods would provide the highest level of confidence in the analytical results.

References

Unveiling Neuroprotection: A Comparative Analysis of Aloenin B and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat neurodegenerative diseases, natural compounds have emerged as a promising frontier. This guide provides a comprehensive comparison of the neuroprotective efficacy of Aloenin B, a compound found in Aloe, with other well-researched natural compounds, namely Resveratrol and Curcumin. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Quantitative Efficacy Against Glutamate-Induced Neurotoxicity

Glutamate-induced excitotoxicity is a key pathological mechanism in many neurodegenerative disorders. The following table summarizes the neuroprotective effects of this compound, Resveratrol, and Curcumin against glutamate-induced cell death in the HT22 hippocampal neuronal cell line, a widely used in vitro model for studying oxidative stress-related neuronal damage.

CompoundConcentrationCell Viability (%) vs. Glutamate ControlReference
This compound 10 µg/mL~60%[1]
50 µg/mL~75%[1]
100 µg/mL~85%[1]
Resveratrol 10 µM~80%[2]
20 µM~90%[2]
Curcumin 10 µM~60%[3]
20 µM~75%[3]

Note: Data for this compound is estimated from graphical representations.[1]

Experimental Protocols

The data presented above is primarily derived from studies employing the following experimental model:

Cell Culture and Treatment:

  • Cell Line: HT22 mouse hippocampal neuronal cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Neurotoxicity: Glutamate is added to the cell culture medium at a final concentration of 5 mM to induce oxidative stress and cell death.[4][5]

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound, Resveratrol, or Curcumin for a specified period (typically 2-24 hours) before the addition of glutamate.

Assessment of Neuroprotection (Cell Viability Assay):

  • Method: The most common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

  • Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

    • The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the viability of untreated control cells.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these natural compounds are attributed to their ability to modulate various intracellular signaling pathways.

This compound and Related Compounds: While the specific signaling pathway for this compound is not definitively established, studies on the related compound Aloin suggest its neuroprotective effects are mediated through the activation of the PI3K/Akt signaling pathway.[8] This pathway is crucial for promoting cell survival and inhibiting apoptosis. Additionally, Aloin has been shown to modulate the p38 and JNK MAP kinase pathways, which are involved in cellular stress responses.[9]

Aloenin_B_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes Neuronal Protection Neuronal Protection Cell Survival->Neuronal Protection p38/JNK p38/JNK This compound This compound This compound->p38/JNK Modulates Resveratrol_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Antioxidant Enzymes Antioxidant Enzymes Akt->Antioxidant Enzymes Upregulates Oxidative Stress Oxidative Stress Antioxidant Enzymes->Oxidative Stress Reduces Neuronal Protection Neuronal Protection Curcumin_Pathway MAP Kinase (JNK, p38) MAP Kinase (JNK, p38) Apoptosis Apoptosis MAP Kinase (JNK, p38)->Apoptosis Induces Neuronal Protection Neuronal Protection Experimental_Workflow A HT22 Cell Culture B Pre-treatment with Natural Compound A->B C Induction of Neurotoxicity (Glutamate) B->C D Incubation C->D E MTT Assay D->E F Data Analysis E->F

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Aloin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Aloenin B" yielded insufficient data to form a comprehensive comparison. It is likely that this was a misspelling of "Aloin B," a well-researched diastereoisomer of Aloin. This guide will, therefore, focus on the available scientific literature for Aloin B.

Aloin B, a natural compound found in the Aloe vera plant, has demonstrated a wide range of biological activities in laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative overview of its performance in these different contexts, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this promising bioactive molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of Aloin B from various studies.

Table 1: Summary of In Vitro Activity of Aloin B

Biological ActivityAssay/ModelTargetResult (IC₅₀/Effect)Reference
AntiviralEnzymatic AssaySARS-CoV-2 PLpro (Proteolytic)IC₅₀: 16.08 µM[1]
AntiviralEnzymatic AssaySARS-CoV-2 PLpro (Deubiquitinating)IC₅₀: 17.51 µM[1]
AnticancerMTT & Clonogenic AssaysMCF-7 (human breast cancer cells)IC₅₀: 60 µg/ml[2]
AnticancerMTT & Clonogenic AssaysSKBR-3 (human breast cancer cells)IC₅₀: 150 µg/ml[2]
Anti-inflammatoryRAW264.7 macrophagesLPS-induced NO productionDose-dependent inhibition[3]
Anti-inflammatoryRAW264.7 macrophagesLPS-induced TNF-α, IL-1β, IL-6 releaseDose-dependent inhibition[3]
AntioxidantDPPH radical scavenging assayDPPH radicalsEffective scavenging[4]

Table 2: Summary of In Vivo Activity of Aloin B

Biological ActivityAnimal ModelDosage and AdministrationKey FindingsReference
Anti-inflammatoryRat colitis modelDietary intakeReduced expression of TNF-α and IL-1β mRNA[4]
Anti-inflammatoryMice with CCl₄-induced liver fibrosis40 mg/kgAttenuated inflammatory response[5]
Anti-inflammatoryAsthmatic miceNot specifiedLessened airway hyperresponsiveness and inflammation[6]
Wound HealingRat model of acute traumaTopical applicationAccelerated wound healing, increased EGF expression[7]
HepatoprotectiveRats with aflatoxin B1-induced liver injuryNot specifiedReduced ALT, AST, and TBIL levels[4]

Correlation and Discussion

Similarly, the in vitro antioxidant properties of Aloin, evidenced by its free radical scavenging capabilities, likely contribute to its protective effects in vivo, such as the attenuation of oxidative stress in liver injury models.[4] The anticancer activity observed in vitro against breast cancer cell lines suggests a potential for tumor growth inhibition in vivo, though more studies are needed to establish this link firmly for Aloin B specifically.[2]

It is important to note that the metabolic fate of Aloin B in vivo can influence its activity. Studies have shown that aloin can be metabolized in the gut, which may lead to different or more potent biological effects than those observed in in vitro systems using the parent compound.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vitro SARS-CoV-2 PLpro Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of Aloin B against the proteolytic and deubiquitinating activity of SARS-CoV-2 papain-like protease (PLpro).

  • Methodology:

    • Recombinant SARS-CoV-2 PLpro enzyme is incubated with varying concentrations of Aloin B.

    • For the proteolytic assay, a fluorescently labeled peptide substrate is added, and the cleavage of the substrate is monitored by measuring the increase in fluorescence over time.

    • For the deubiquitinase assay, a ubiquitinated fluorescent substrate is used, and the removal of ubiquitin is quantified.

    • The percentage of inhibition at each concentration of Aloin B is calculated relative to a control without the inhibitor.

    • The IC₅₀ value is determined by fitting the dose-response data to a nonlinear regression curve.[1]

In Vivo Anti-inflammatory Activity in a Rat Colitis Model

  • Objective: To evaluate the anti-inflammatory effects of dietary aloin in a rat model of colitis.

  • Methodology:

    • Colitis is induced in rats through the administration of a chemical irritant, such as dextran sulfate sodium (DSS), in their drinking water.

    • Rats are divided into control and treatment groups, with the treatment group receiving a diet supplemented with aloin.

    • After a specified treatment period, the animals are euthanized, and the colonic tissues are collected.

    • The severity of colitis is assessed by measuring colon length, and histological examination for signs of inflammation and tissue damage.

    • The expression levels of inflammatory markers, such as TNF-α and IL-1β mRNA, in the colon tissue are quantified using real-time polymerase chain reaction (RT-PCR).[4]

Signaling Pathways and Mechanisms of Action

Aloin B has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.

AloinB_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_survival_apoptosis Cell Survival and Apoptosis Pathways LPS LPS TLR4 TLR4 LPS->TLR4 AloinB_inflam Aloin B NFkB NF-κB AloinB_inflam->NFkB inhibits JAK1_STAT1_3 JAK1-STAT1/3 AloinB_inflam->JAK1_STAT1_3 inhibits TLR4->NFkB TLR4->JAK1_STAT1_3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS iNOS NFkB->iNOS JAK1_STAT1_3->Pro_inflammatory_Cytokines UVB_Stress UVB/Oxidative Stress PI3K_Akt PI3K-Akt UVB_Stress->PI3K_Akt p53 p53 UVB_Stress->p53 TGF_beta TGF-β UVB_Stress->TGF_beta AloinB_survival Aloin B AloinB_survival->PI3K_Akt activates AloinB_survival->p53 modulates AloinB_survival->TGF_beta modulates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis p53->Apoptosis TGF_beta->Cell_Survival TGF_beta->Apoptosis

Caption: Signaling pathways modulated by Aloin B.

The diagram above illustrates how Aloin B exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK1-STAT1/3 pathways, which are key regulators of pro-inflammatory gene expression.[3][8] It also highlights its role in promoting cell survival and preventing apoptosis by modulating the PI3K-Akt, p53, and TGF-β signaling pathways in response to cellular stress.[9]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation In Vitro-In Vivo Correlation invitro_start Isolate Aloin B invitro_assay Perform Cellular/ Enzymatic Assays invitro_start->invitro_assay invitro_data Measure IC50/ Effectiveness invitro_assay->invitro_data invitro_mechanism Investigate Signaling Pathways invitro_data->invitro_mechanism correlation Compare In Vitro Potency with In Vivo Efficacy invitro_mechanism->correlation invivo_start Animal Model of Disease invivo_administer Administer Aloin B invivo_start->invivo_administer invivo_observe Observe Physiological and Behavioral Changes invivo_administer->invivo_observe invivo_data Collect and Analyze Tissue/Blood Samples invivo_observe->invivo_data invivo_histology Histopathological Examination invivo_data->invivo_histology invivo_histology->correlation

Caption: General experimental workflow.

This workflow outlines the typical progression of research on a natural compound like Aloin B, starting from initial in vitro screening to more complex in vivo studies, with the ultimate goal of establishing a correlation between the laboratory findings and the effects in a living system.

References

A Head-to-Head Comparison of Aloenin B Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Aloenin B, a chromone derivative found in Aloe species, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of different methods for its extraction, supported by experimental data to inform methodological choices in the laboratory. While the literature often discusses this compound in the context of "Aloin," a mixture of the diastereomers Aloin A and Aloin B, this comparison will focus on methods that effectively yield Aloin B.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is pivotal for maximizing the yield and purity of this compound. Below is a summary of quantitative data from studies employing various techniques.

Extraction MethodStarting MaterialSolventKey ParametersYield of Total AloinPercentage of Aloin B in Total AloinPurityReference
Ultrasonic-Assisted Extraction (UAE) Dried Aloe vera latexEthyl acetateNot specified84.22%86.48%Not specified
Stirring (Maceration) Dried Aloe vera latexEthyl acetateNot specified71.56%74.50%Not specified
Microwave-Assisted Extraction (MAE) Aloe vera skin80% Ethanol80°C, 36.6 min, 50 mL solventNot specifiedNot specifiedNot specified
High-Speed Countercurrent Chromatography (HSCCC) Dry Aloe leaf exudates extractChloroform-methanol-water (4:2:3), Ethyl acetate-methanol-water (5:1:5), Butanol-ethyl acetate-water (1:3:4)Not specifiedNot a primary extraction method; separation of 202 mg Aloin A and 140 mg Aloin B from 6g of extractNot applicable>96% for Aloin B

Note: The data for UAE and Stirring methods refer to the total Aloin content, with a specified percentage of Aloin B. MAE conditions are optimized for a range of bioactive compounds, including Aloins. HSCCC is a purification technique applied to a crude extract.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction protocols.

Ultrasonic-Assisted Extraction (UAE) of Aloin from Dried Latex

This method utilizes ultrasonic waves to enhance the extraction process.

Protocol:

  • Dried Aloe vera latex is used as the starting material.

  • The latex is subjected to extraction using ethyl acetate as the solvent.

  • The mixture is exposed to ultrasonic waves for a specified duration to facilitate the release of phytochemicals.

  • Following extraction, the solution is filtered to remove solid plant material.

  • The solvent is then evaporated to yield the crude extract containing Aloin A and B.

  • The extract is subsequently analyzed, for example by HPLC, to determine the total Aloin yield and the relative percentages of Aloin A and B.

Stirring (Maceration) Extraction of Aloin from Dried Latex

This conventional method involves soaking the plant material in a solvent.

Protocol:

  • Dried Aloe vera latex is placed in a suitable vessel.

  • Ethyl acetate is added as the extraction solvent.

  • The mixture is continuously stirred for a defined period to allow for the diffusion of bioactive compounds into the solvent.

  • After the extraction period, the mixture is filtered.

  • The solvent is removed from the filtrate, typically through evaporation, to obtain the crude extract.

  • The resulting extract is analyzed to quantify the total Aloin content and the proportion of Aloin B.

Microwave-Assisted Extraction (MAE) from Aloe Vera Skin

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Aloe vera skin (AVS) is used as the raw material.

  • The AVS is mixed with an 80% ethanol-water solution.

  • The mixture is subjected to microwave irradiation at a controlled temperature of 80°C for approximately 36.6 minutes.

  • The extract is then cooled and centrifuged to separate the solid residue.

  • The supernatant is collected, and the ethanol is evaporated under reduced pressure to yield the final extract.

Visualizing the Methodologies

To better illustrate the workflows, the following diagrams are provided.

UAE_Workflow Start Dried Aloe Latex Extraction Ultrasonic Bath Start->Extraction Solvent Ethyl Acetate Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Analysis HPLC Analysis Evaporation->Analysis End Aloin B Extract Analysis->End

Caption: Workflow for Ultrasonic-Assisted Extraction of Aloin B.

Maceration_Workflow Start Dried Aloe Latex Extraction Stirring/Maceration Start->Extraction Solvent Ethyl Acetate Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Analysis HPLC Analysis Evaporation->Analysis End Aloin B Extract Analysis->End

Caption: Workflow for Stirring (Maceration) Extraction of Aloin B.

MAE_Workflow Start Aloe Vera Skin Extraction Microwave Reactor Start->Extraction Solvent 80% Ethanol Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Ethanol Evaporation Centrifugation->Evaporation End Aloin B Rich Extract Evaporation->End TGF_Beta_Pathway cluster_nucleus Cellular Response TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (e.g., α-SMA, Collagen) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis Aloin Aloin Aloin->Receptor Aloin->Smad23

Benchmarking Aloenin B: A Comparative Analysis Against Synthetic Neuroprotective Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel neuroprotective agents, natural compounds are increasingly under the microscope for their therapeutic potential. Aloenin B, a chromone derivative found in aloe, has demonstrated promising neuroprotective properties in preclinical studies. This guide provides a comparative analysis of this compound's performance against established synthetic neuroprotective drugs—Edaravone, Riluzole, Memantine, and Citicoline—offering a benchmark for its potential in neurodegenerative disease and acute neuronal injury research. The following sections delve into the available experimental data, outline the methodologies employed, and visualize the signaling pathways implicated in their neuroprotective mechanisms.

Quantitative Performance Analysis

To facilitate a clear comparison of the neuroprotective efficacy of this compound and selected synthetic drugs, the following table summarizes quantitative data from preclinical studies. These studies primarily focus on two key mechanisms of neuronal damage: glutamate-induced excitotoxicity and oxidative stress. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons in the same experimental setup are not yet available.

Compound Experimental Model Key Performance Metric Result Citation
This compound Glutamate-induced oxidative stress in HT22 cellsCell ViabilityIncreased cell viability in a dose-dependent manner.[1]
Edaravone Glutamate-induced neurotoxicity in spiral ganglion neuronsCell Viability (MTT assay)500 μM Edaravone significantly increased cell viability after glutamate exposure.[2]
H2O2-induced neurotoxicity in mRNA-induced motor neuronsNeurite Length10 μM Edaravone pretreatment led to only a 26% reduction in neurite length after H2O2 exposure, compared to untreated controls.[3]
Riluzole Glutamate-induced neurotoxicity in motoneuron-enriched culturesNeuronal DegenerationSignificantly reduced glutamate-induced neuronal degeneration in a dose-dependent manner.[4]
Sustained glutamate exposure in primary neuronal culturesCell Viability (ATP consumption)Markedly protected cell viability against sustained low-concentration glutamate insult.[5]
Memantine Glutamate-induced excitotoxicity in dissociated cortical neuronsSynchronization of Neuronal ActivityCo-administration with glutamate completely prevented the loss of neuronal activity synchronization.[6][7]
LPS-induced neurotoxicity in midbrain neuron-glia culturesDopaminergic Neuron Survival ([3H] DA uptake)Reduced LPS-induced loss of dopamine uptake in a dose-dependent fashion.[8]
Citicoline Glutamate-mediated apoptosis in cerebellar granule cellsApoptotic NeuronsPreconditioning with 100 µM CDP-choline significantly decreased the number of apoptotic neurons caused by glutamate excitotoxicity.[9][10]
Oxygen-glucose deprivation in cultured rat cortical neuronsLDH and Glutamate Release10 and 100 µM Citicoline prevented OGD-induced LDH and glutamate release.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in the quantitative performance analysis.

This compound: Neuroprotection against Glutamate-Induced Oxidative Stress
  • Cell Line: HT22 hippocampal neuronal cells.

  • Induction of Injury: Cells were treated with glutamate to induce oxidative stress and neuronal death.

  • Intervention: this compound was applied to the cell cultures.

  • Endpoint Measurement: Cell viability was assessed to determine the neuroprotective effect of this compound. The specific assay used for cell viability was not detailed in the available abstract.

  • Statistical Analysis: Data were presented as means ± S.D. Statistical significance was determined using appropriate tests, with p-values < 0.05, < 0.01, and < 0.001 indicating significant differences compared to the glutamate-treated group.[1]

Edaravone: Neuroprotection against Glutamate-Induced Neurotoxicity
  • Cell Type: Spiral Ganglion Neurons (SGNs).

  • Induction of Injury: SGNs were treated with 2 mM glutamate for 10 minutes.

  • Intervention: For preventative effects, SGNs were pretreated with Edaravone (250 µM, 500 µM, and 750 µM) for 20 minutes before glutamate exposure. For therapeutic effects, 500 µM Edaravone was added to the medium 2, 6, or 12 hours after glutamate treatment.

  • Endpoint Measurement: Cell viability was assessed using the MTT assay and trypan blue staining. Cell death and morphological changes were also observed. Apoptosis and necrosis were evaluated using Hoechst 33342 and propidium iodide double staining.

  • Statistical Analysis: Data were presented as the mean ± SEM of three separate experiments. Statistical significance was set at p < 0.05 versus the glutamate-treated group.[2][12]

Riluzole: Neuroprotection against Glutamate-Induced Neurotoxicity
  • Cell Type: Motoneuron-enriched cultures from fetal rats.

  • Induction of Injury: Cultures were exposed to glutamate (EC50 around 300 µM) for 24 hours.

  • Intervention: Riluzole was added to the cultures to assess its protective effects.

  • Endpoint Measurement: Neuronal degeneration was quantified to determine the extent of neuroprotection.

  • Statistical Analysis: The reduction in glutamate-induced neurotoxicity was evaluated in a dose-dependent manner.[4]

Memantine: Protection from Glutamate-Induced Excitotoxicity
  • Cell Type: Dissociated cortical neurons.

  • Induction of Injury: Neurons were treated with glutamate to induce excitotoxicity.

  • Intervention: Memantine was administered either concurrently with or prior to glutamate treatment.

  • Endpoint Measurement: Neuronal activity was monitored, with a focus on the synchronization of neuronal activity and the duration of synchronized bursting events (SBEs).

  • Statistical Analysis: Changes in neuronal activity were compared between control, glutamate-treated, and memantine-treated groups.[6][7]

Citicoline: Attenuation of Glutamate-Mediated Apoptosis
  • Cell Type: Cerebellar granule cells.

  • Induction of Injury: Glutamate was used to induce excitotoxicity and apoptosis.

  • Intervention: Cells were preconditioned with 100 µM CDP-choline (Citicoline) for 6 hours.

  • Endpoint Measurement: The number of apoptotic neurons was counted to assess the neuroprotective effect.

  • Statistical Analysis: The reduction in apoptotic neurons in the Citicoline-treated group was compared to the glutamate-only control.[9][10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the selected synthetic drugs are mediated by their modulation of various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

AloeninB_Pathway Glutamate Glutamate Oxidative_Stress Oxidative Stress (↑ ROS) Glutamate->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death AloeninB This compound AloeninB->Oxidative_Stress Inhibits PI3K_Akt PI3K/Akt Pathway AloeninB->PI3K_Akt Activates Survival Cell Survival PI3K_Akt->Survival Promotes Synthetic_Drugs_Pathways cluster_Edaravone Edaravone cluster_Riluzole Riluzole cluster_Memantine Memantine cluster_Citicoline Citicoline Edaravone Edaravone Free_Radicals Free Radicals (ROS, RNS) Edaravone->Free_Radicals Scavenges Nrf2_Pathway Nrf2 Signaling Pathway Edaravone->Nrf2_Pathway Activates Lipid_Peroxidation Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2_Pathway->Antioxidant_Enzymes Upregulates Riluzole Riluzole VGSC Voltage-Gated Na+ Channels Riluzole->VGSC Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits (Postsynaptic) Glutamate_Release Glutamate Release VGSC->Glutamate_Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity NMDA_Receptor->Excitotoxicity Memantine Memantine NMDA_Receptor_M NMDA Receptor Memantine->NMDA_Receptor_M Non-competitive Antagonist Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor_M->Calcium_Influx Excitotoxicity_M Excitotoxicity Calcium_Influx->Excitotoxicity_M Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Promotes Glutathione_Synthesis Glutathione Synthesis Citicoline->Glutathione_Synthesis Stimulates Membrane_Integrity Membrane Integrity Phosphatidylcholine->Membrane_Integrity Glutamate_Release_C Glutamate Release Membrane_Integrity->Glutamate_Release_C Reduces Antioxidant_Defense Antioxidant Defense Glutathione_Synthesis->Antioxidant_Defense Experimental_Workflow Start Start: Neuronal Cell Culture Pre_treatment Pre-treatment with Test Compound (e.g., this compound) Start->Pre_treatment Induce_Injury Induce Neuronal Injury (e.g., Glutamate, H2O2) Pre_treatment->Induce_Injury Incubation Incubation Period Induce_Injury->Incubation Endpoint_Assay Endpoint Assays Incubation->Endpoint_Assay Cell_Viability Cell Viability (MTT, Trypan Blue) Endpoint_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Hoechst/PI) Endpoint_Assay->Apoptosis_Assay ROS_Measurement ROS Measurement Endpoint_Assay->ROS_Measurement Morphology Neurite Outgrowth/ Morphology Endpoint_Assay->Morphology Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Measurement->Data_Analysis Morphology->Data_Analysis

References

Reproducibility of Biological Effects of Aloin (Aloin A/B) Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aloin, a bioactive compound found in the Aloe plant, is a mixture of two diastereoisomers, Aloin A (also known as barbaloin) and Aloin B (isobarbaloin)[1]. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities[1][2]. This guide provides a comparative analysis of the biological effects of Aloin across various cell lines, presenting quantitative data from multiple studies to assess the reproducibility of its effects. Due to the limited availability of studies specifically investigating Aloenin B, this guide focuses on the effects of Aloin as a mixture.

I. Comparative Analysis of Aloin's Biological Effects

The biological activities of Aloin have been evaluated in a range of cell lines, primarily focusing on its anti-cancer and anti-inflammatory properties. The following tables summarize the quantitative data from these studies.

Table 1: Cytotoxic and Anti-proliferative Effects of Aloin on Cancer Cell Lines

Cell LineCancer TypeAssayKey FindingsIC50 ValueReference
MCF-7 Breast CancerMTT AssayDose-dependent inhibition of cell viability.60 µg/mL[3]
Clonogenic AssayInhibition of colony formation.50% ICF at 60 µg/mL[3]
SKBR-3 Breast CancerMTT AssayDose-dependent inhibition of cell viability.150 µg/mL[3]
Clonogenic AssayInhibition of colony formation.50% ICF at 80 µg/mL[3]
BGC-823 Gastric CancerCCK-8 AssayInhibition of cell viability.Not specified[4]
EdU AssayInhibition of cell proliferation.Not specified[4]
Colony Formation AssayInhibition of colony formation.Not specified[4]
HGC-27 Gastric CancerCCK-8 AssayInhibition of cell viability.Not specified[4]
EdU AssayInhibition of cell proliferation.Not specified[4]
Colony Formation AssayInhibition of colony formation.Not specified[4]
Jurkat T-cell LeukemiaNot specifiedInduction of apoptosis.Not specified[5]

Table 2: Anti-inflammatory Effects of Aloin on Various Cell Lines

Cell LineCell TypeKey FindingsConcentrationReference
RAW 264.7 Murine MacrophagesSuppression of RANKL-induced NF-κB pathway components (IKKα, IKKβ, Phospho-IKKα/β, NF-κB-p65, Phospho NF-κB-p65, and IκBα).0.75 µM[6]
Reduced DNA binding activity of NF-κB.Dose-dependent[6]
Suppression of NO production.5-40 µM[7]
HaCaT Human KeratinocytesInhibition of UVB-induced phosphorylation of p38 and JNK.100 µg/mL[8]
Human Nucleus Pulposus Cells (NPCs) Reversal of TNF-α-induced unbalanced matrix metabolism and apoptosis via the TAK1/NF-κB/NLRP3 axis.200 µM[9]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Aloin and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10][11].

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[12].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[10].

2. Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, indicating its reproductive viability.

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of Aloin for a specified duration.

  • Incubation: Remove the treatment and incubate the cells in fresh medium for 1-3 weeks, until colonies are visible[13][14].

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution of 6% glutaraldehyde, and stain with 0.5% crystal violet[14].

  • Colony Counting: Count the number of colonies containing at least 50 cells[14].

3. Western Blot Analysis for NF-κB Pathway

This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα, IKK) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvest and Fixation: Harvest treated and untreated cells and fix them in cold 70% ethanol overnight at -20°C[15].

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A[15][16].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

III. Signaling Pathways and Experimental Workflows

Aloin's Modulation of Cellular Signaling Pathways

Aloin has been shown to modulate several key signaling pathways involved in inflammation and cancer progression.

  • NF-κB Signaling Pathway: Aloin inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This keeps the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes[6].

  • MAPK Signaling Pathway: Aloin can inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK. This pathway is crucial in regulating cellular responses to stress, including inflammation and apoptosis[8].

  • PI3K/Akt Signaling Pathway: Some studies suggest that Aloin may also modulate the PI3K/Akt pathway, which is critical for cell survival and proliferation[5].

Diagrams of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed Cells in 96-well Plate B Treat with Aloin A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G G cluster_1 Aloin's Inhibition of the NF-κB Signaling Pathway cluster_2 Cytoplasm LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Aloin Aloin Aloin->IKK Inhibition

References

Independent Verification of Aloenin B's Published Structure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the published structure of Aloenin B, a compound isolated from the leaves and roots of Aloe hijazensis, cannot be fully completed at this time due to the absence of publicly available, independent experimental data to corroborate the original findings.

The structure of this compound was first reported in 2009 by Abd-Alla et al. in the journal Natural Product Research. The researchers identified a number of compounds from Aloe hijazensis, including this compound, and elucidated their structures using spectroscopic methods such as Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][2]

However, a comprehensive review of the available scientific literature reveals a lack of subsequent studies that have independently isolated this compound and published its structural data for verification. While the original study laid the groundwork, the scientific process of structural confirmation relies on independent replication and analysis by other research groups. Without such corroborating data, a direct comparison of experimental findings is not possible.

This guide, therefore, serves to present the originally published information on this compound and outlines the necessary experimental protocols and data required for its independent verification.

Originally Published Structural Information

According to the initial publication, this compound was one of several bioactive compounds extracted from Aloe hijazensis. The authors deduced its structure based on their analysis of its spectroscopic data.

Table 1: Published Properties of this compound

PropertyOriginally Reported Value
Molecular Formula C₃₄H₃₈O₁₇
Source Aloe hijazensis
Structural Elucidation Methods UV, NMR, MS

Path to Independent Verification

For researchers and drug development professionals interested in verifying the structure of this compound, a systematic approach involving the following key experiments is recommended. The workflow for this verification process is outlined in the diagram below.

G cluster_0 Step 1: Isolation cluster_1 Step 2: Spectroscopic Analysis cluster_2 Step 3: Data Comparison cluster_3 Step 4: Confirmation/Revision Isolation Isolation of this compound from Aloe hijazensis NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Isolation->NMR MS High-Resolution Mass Spectrometry (HRMS) Isolation->MS Comparison Comparison of Experimental Data with Published Structure NMR->Comparison MS->Comparison Confirmation Structural Confirmation or Revision Comparison->Confirmation

Caption: Workflow for the independent verification of this compound's structure.

Detailed Experimental Protocols for Verification

The following are detailed methodologies for the key experiments required to independently verify the structure of this compound.

Isolation and Purification of this compound
  • Plant Material: Collect fresh leaves and roots of Aloe hijazensis.

  • Extraction: The dried and powdered plant material should be subjected to solvent extraction, typically starting with a non-polar solvent and gradually increasing polarity (e.g., hexane, ethyl acetate, then methanol).

  • Chromatographic Separation: The crude extracts should be subjected to a series of chromatographic techniques to isolate the pure compound. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient elution system.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compound. Fractions should be monitored by thin-layer chromatography (TLC) or analytical HPLC.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment in the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for piecing together the molecular structure.

    • Sample Preparation: The purified compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray ionization (ESI) or another soft ionization technique is recommended to obtain the molecular ion peak.

    • Analysis: This will provide the accurate mass of the molecule, allowing for the determination of its elemental composition and confirmation of the molecular formula.

Data Comparison and Structural Confirmation

The newly acquired spectroscopic data (NMR chemical shifts, coupling constants, and mass-to-charge ratio) must be meticulously compared with the data reported in the original publication by Abd-Alla et al. (2009).

  • Agreement: If the data are in complete agreement, the published structure of this compound can be considered independently verified.

  • Discrepancies: Any significant differences would necessitate a re-evaluation of the original structural assignment and may lead to a revised structure.

Conclusion

The independent verification of natural product structures is a cornerstone of chemical and pharmaceutical research. While the initial structural elucidation of this compound has been published, the scientific community awaits independent confirmation. Researchers with access to Aloe hijazensis are encouraged to undertake the isolation and structural analysis of this compound to either validate the originally proposed structure or provide new insights. This will be critical for any future research into the biological activities and potential therapeutic applications of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Aloenin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Aloenin B, a bioactive compound isolated from Aloe species. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.

Core Principles of Chemical Waste Management

The disposal of chemical waste, including compounds like this compound, is regulated by environmental protection agencies and must be handled through an institution's Environmental Health and Safety (EHS) program.[1] Under no circumstances should chemical waste be disposed of in the regular trash or poured down the sanitary sewer unless explicitly permitted by EHS for specific, neutralized, and dilute aqueous solutions.[1][2] The fundamental principle is to treat all laboratory chemicals as potentially hazardous unless reliable data indicates otherwise.

Quantitative Data for this compound

A summary of the available quantitative and physical data for this compound is presented below. This information is crucial for proper handling, storage, and emergency planning.

PropertyValueReference
Chemical Formula C34H38O17[3][4]
Molecular Weight 718.66 g/mol [3][4]
Appearance Powder[3]
Storage Temperature Desiccate at -20°C[3]

Note: A Safety Data Sheet (SDS) for the closely related isomer, Aloin B, indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, suggesting a cautious approach to the disposal of this compound.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, whether in solid form or in solution.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Due to the lack of specific disposal information and the ecotoxicity of the related compound Aloin B, all waste containing this compound should be treated as hazardous chemical waste.[5]

  • Segregate Waste Streams :

    • Solid Waste : Collect pure this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., wipes) in a designated, compatible solid waste container.[6] If it is in its original manufacturer's container, it is preferable to use that for disposal.[6]

    • Liquid Waste : Collect solutions containing this compound in a dedicated, leak-proof liquid waste container with a secure screw-on cap.[6] Do not mix with other incompatible waste streams. For instance, keep organic solvent solutions separate from aqueous solutions.

    • Sharps Waste : Any sharps, such as needles, pipette tips, or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6][7]

Step 2: Container Selection and Labeling
  • Choose Appropriate Containers : Use containers that are chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8]

  • Proper Labeling : All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[1][6] The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1] For mixtures, list all constituents and their approximate percentages.

    • The accumulation start date (the date the first drop of waste was added).

    • The name and contact information of the principal investigator or responsible person.[1]

    • The specific location (building and room number).[1]

    • The relevant hazard pictograms (e.g., "Harmful," "Hazardous to the Aquatic Environment").[1]

Step 3: Safe Storage of Waste
  • Designated Storage Area : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general work areas.

  • Secondary Containment : Place all liquid waste containers in a secondary containment bin or tray.[6] The secondary container must be chemically compatible with the waste and large enough to hold 110% of the volume of the largest container it holds.[6] This prevents the spread of material in case of a leak or spill.

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[6][8] This prevents the release of vapors and reduces the risk of spills.

Step 4: Arranging for Disposal
  • Follow Institutional Procedures : Each institution has a specific process for requesting the collection of hazardous waste. This typically involves submitting a chemical waste pickup request form to the EHS department.[1]

  • Adhere to Time and Quantity Limits : Be aware of the limits on the amount of hazardous waste that can be accumulated in a laboratory (e.g., typically up to 55 gallons) and the time limit for storage (e.g., often 90 days from the accumulation start date).[6] Request a pickup well before these limits are reached.

Experimental Protocols and Visualizations

To further support laboratory operations, a logical workflow for the disposal process is visualized below.

Aloenin_B_Disposal_Workflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: In-Lab Storage cluster_disposal Step 4: Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated PPE, powder) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated pipettes) start->sharps_waste solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage_area Store in Designated Satellite Accumulation Area solid_container->storage_area secondary_containment Use Secondary Containment for Liquids liquid_container->secondary_containment sharps_container->storage_area request_pickup Submit Waste Pickup Request to EHS storage_area->request_pickup secondary_containment->storage_area ehs_pickup EHS Collects Waste for Proper Disposal request_pickup->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

Personal protective equipment for handling Aloenin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Aloenin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as Aloin B or Isobarbaloin). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.

Chemical and Physical Properties
PropertyValueReference
Synonyms Aloin-B, Isobarbaloin[1][2]
Formula C21H22O9[1][2]
Molecular Weight 418.39[1][2]
CAS Number 28371-16-6[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust and aerosol formation[1][2].
Hand Protection Protective gloves (e.g., Nitrile)To prevent skin contact[1][2].
Body Protection Impervious clothing, such as a lab coatTo protect skin from accidental exposure[1][2].
Respiratory Protection Suitable respiratorTo be used in areas without appropriate exhaust ventilation or when dust and aerosols may be generated[1][2].

Step-by-Step Handling and Disposal Plan

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound In ventilated area Dissolve/Use in Experiment Dissolve/Use in Experiment Weigh this compound->Dissolve/Use in Experiment Proceed with protocol Decontaminate Surfaces Decontaminate Surfaces Dissolve/Use in Experiment->Decontaminate Surfaces After experiment completion Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Follow regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

Caption: Standard operating procedure for handling this compound.

Detailed Steps:

  • Preparation :

    • Always wear the appropriate Personal Protective Equipment (PPE) as specified in the table above before handling this compound[1][2].

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][2].

    • Ensure an eye-wash station and safety shower are readily accessible[1][2].

  • Handling :

    • Avoid direct contact with the skin and eyes[1].

    • Do not eat, drink, or smoke in the area where this compound is being handled[1][2].

    • Wash hands thoroughly after handling the compound[1][2].

  • Storage :

    • Keep the container tightly sealed[1][2].

    • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1][2].

    • The recommended storage temperature for the powder form is -20°C[1].

  • Disposal :

    • Dispose of contents and container in accordance with local, state, and federal regulations[1][2].

    • Avoid release to the environment[2].

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is crucial. The following diagram illustrates the appropriate response for different types of exposure.

Emergency Response for this compound Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions Accidental Exposure Accidental Exposure Eye Contact Eye Contact Accidental Exposure->Eye Contact Skin Contact Skin Contact Accidental Exposure->Skin Contact Inhalation Inhalation Accidental Exposure->Inhalation Ingestion Ingestion Accidental Exposure->Ingestion Flush with water Flush with water Eye Contact->Flush with water For at least 15 minutes Rinse skin Rinse skin Skin Contact->Rinse skin Remove contaminated clothing Move to fresh air Move to fresh air Inhalation->Move to fresh air If breathing is difficult, give CPR Rinse mouth, do NOT induce vomiting Rinse mouth, do NOT induce vomiting Ingestion->Rinse mouth, do NOT induce vomiting Seek medical attention Seek medical attention Flush with water->Seek medical attention Rinse skin->Seek medical attention Move to fresh air->Seek medical attention Rinse mouth, do NOT induce vomiting->Seek medical attention

Caption: First aid procedures for this compound exposure.

First Aid Measures
  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1].

  • Skin Contact : Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention[1].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention[1].

  • Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately[1].

References

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